molecular formula C7H10N2 B151154 2-[(METHYLAMINO)METHYL]PYRIDINE CAS No. 21035-59-6

2-[(METHYLAMINO)METHYL]PYRIDINE

Cat. No.: B151154
CAS No.: 21035-59-6
M. Wt: 122.17 g/mol
InChI Key: OOTKJPZEEVPWCR-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]pyridine, with the CAS number 21035-59-6 and the molecular formula C 7 H 10 N 2 , is a useful research chemical compound with a molecular weight of 122.17 g/mol . It is also known by synonyms such as methyl(2-pyridylmethyl)amine and N-Methyl-N-(2-pyridylmethyl)amine . This compound serves as a versatile building block in organic synthesis and is a key intermediate for the preparation of more complex molecules in medicinal chemistry. Its structure, featuring both a pyridine ring and a methylamino side chain, makes it a valuable ligand in coordination chemistry and catalyst design. Furthermore, pyridine-methylamine derivatives are of significant interest in pharmaceutical research for their potential biological activity. Recent studies utilizing structure-based drug design have identified potent antitubercular compounds based on the pyridine-2-methylamine scaffold, which act as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for treating tuberculosis . The broader class of pyridine N-oxide derivatives, to which related compounds belong, has also been investigated for a range of biological applications, including antifungal and antiviral properties . Handle with care; this compound has hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-2-ylmethanamine
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InChI

InChI=1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OOTKJPZEEVPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID10175238
Record name Methyl(2-pyridylmethyl)amine
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Molecular Weight

122.17 g/mol
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CAS No.

21035-59-6
Record name N-Methyl-2-pyridinemethanamine
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Record name 2-Picolylmethylamine
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Record name Methyl(2-pyridylmethyl)amine
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Record name Methyl(2-pyridylmethyl)amine
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Record name 2-PICOLYLMETHYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Methylamino)methyl]pyridine, also known by its IUPAC name N-methyl-1-(pyridin-2-yl)methanamine, is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a pyridine ring linked to a secondary amine through a methylene bridge, imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. It is intended to be a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of its role as a synthetic precursor to biologically active molecules.

Chemical and Physical Properties

This compound (CAS No. 21035-59-6) is a colorless liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1][]
Molecular Weight 122.17 g/mol [1][]
CAS Number 21035-59-6[1]
Appearance Colorless liquid[1]
Melting Point 64 °C[3]
Boiling Point 78-80 °C at 10 Torr[1]
Density 0.994 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.524[4]
Flash Point 82.2 °C (180.0 °F)[4]
pKa pK₁: 2.92 (+2); pK₂: 8.82 (+1) (at 30 °C)[1]
Synonyms N-Methylpyridine-2-methanamine, methyl(2-pyridylmethyl)amine, 2-(N-methylaminomethyl)pyridine[1][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of pyridine-2-carbaldehyde with methylamine. This two-step process involves the initial formation of a Schiff base (imine), followed by its reduction to the corresponding secondary amine.

Experimental Protocol

This protocol details the synthesis of this compound from pyridine-2-carbaldehyde.[1]

Materials:

  • Pyridine-2-carbaldehyde (10.7 g, 100 mmol)

  • Benzene (60 mL)

  • Methylamine gas

  • Ethanol (40 mL)

  • Sodium borohydride (NaBH₄) (5.7 g)

  • 0.5N Hydrochloric acid

  • 1M Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Imine Formation: Dissolve 10.7 g (100 mmol) of pyridine-2-carbaldehyde in 60 mL of benzene in a suitable reaction vessel. Bubble methylamine gas through the solution for 2 hours. After the reaction is complete, remove the benzene by distillation under reduced pressure. Dissolve the resulting residue in 40 mL of ethanol.

  • Reduction: To the ethanolic solution of the imine, add 5.7 g of sodium borohydride in portions while stirring. Continue to stir the reaction mixture at room temperature for 8 hours.

  • Workup: Slowly add 0.5N hydrochloric acid to the reaction mixture to adjust the pH to approximately 6. Add 300 mL of dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer three times with 1M sodium bicarbonate solution (pH 10).

  • Purification: Combine the organic layers and concentrate under reduced pressure to yield the final product, this compound. The reported yield for this procedure is 85% (10.4 g).[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Pyridine-2-carbaldehyde + Methylamine Gas imine Imine Formation (in Benzene) start->imine reduction Reduction with NaBH4 (in Ethanol) imine->reduction workup Acid/Base Workup (HCl/NaHCO3) reduction->workup purification Purification (Concentration) workup->purification product This compound purification->product

Synthetic workflow for this compound.

Spectral Data

The characterization of this compound is confirmed through various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the synthesized product in CDCl₃ shows the following characteristic peaks:[1]

  • δ 8.5 (d, 1H): Proton on the pyridine ring, ortho to the nitrogen.

  • δ 7.6 (t, 1H): Proton on the pyridine ring, para to the nitrogen.

  • δ 7.3 (d, 1H): Proton on the pyridine ring, meta to the nitrogen.

  • δ 7.1 (t, 1H): Proton on the pyridine ring, meta to the substituent.

  • δ 3.9 (s, 2H): Methylene protons (-CH₂-).

  • δ 2.5 (s, 3H): Methyl protons (-CH₃).

  • δ 2.1 (s, 1H): Amine proton (-NH-).

Other Spectroscopic Data

Role in Drug Development

This compound is primarily utilized as a synthetic intermediate in the development of more complex, biologically active molecules. Its chemical structure allows for further functionalization at the secondary amine, making it a versatile building block for creating libraries of compounds for drug screening.

Precursor to GnRH Receptor Antagonists

A notable application of this compound is in the synthesis of imidazolopyrimidones, which have been investigated as gonadotropin-releasing hormone (GnRH) receptor antagonists.[1][] GnRH receptor antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.

The following diagram illustrates the role of this compound as a building block in the synthesis of these potential therapeutic agents.

G cluster_drug_development Role in Drug Development building_block This compound (Building Block) synthesis Multi-step Synthesis building_block->synthesis active_compound Imidazolopyrimidones (e.g., GnRH Receptor Antagonists) synthesis->active_compound biological_target GnRH Receptor active_compound->biological_target Antagonism therapeutic_effect Therapeutic Effect (e.g., Hormone-dependent disease treatment) biological_target->therapeutic_effect Modulation

Role of this compound in synthesis.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and reactive secondary amine functionality make it an important precursor for the development of novel therapeutic agents, particularly in the area of hormone-related disorders. This technical guide provides essential information for its synthesis, characterization, and application, serving as a foundational resource for researchers in the field.

References

An In-depth Technical Guide to the Structure Elucidation of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 2-[(Methylamino)methyl]pyridine. This document outlines the key experimental protocols and data interpretation for the definitive identification and characterization of this compound.

Compound Identification

IUPAC Name: N-Methyl-1-(pyridin-2-yl)methanamine Synonyms: this compound, N-Methylpyridine-2-methanamine CAS Number: 21035-59-6 Molecular Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem
Molecular Weight 122.17 g/mol PubChem
CAS Number 21035-59-6PubChem

Synthesis and Characterization

A common synthetic route to this compound involves the reductive amination of pyridine-2-carbaldehyde with methylamine.

General Synthetic Protocol
  • Imine Formation: Pyridine-2-carbaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol). An excess of methylamine (as a solution in a compatible solvent or as a gas) is added, and the mixture is stirred at room temperature to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using a standard technique like column chromatography to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.50d1HH-6 (Pyridine)
7.60t1HH-4 (Pyridine)
7.30d1HH-3 (Pyridine)
7.10t1HH-5 (Pyridine)
3.90s2H-CH₂-
2.50s3H-NH-CH₃
2.10s1H-NH-

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: A more concentrated sample (20-50 mg) in a deuterated solvent is used. The spectrum is typically acquired with proton decoupling on a spectrometer operating at 75 MHz or higher.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~159C-2 (Pyridine)
~149C-6 (Pyridine)
~136C-4 (Pyridine)
~122C-5 (Pyridine)
~121C-3 (Pyridine)
~57-CH₂-
~36-NH-CH₃

Note: The predicted values are based on the analysis of similar structures. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Expected Fragmentation Pattern (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 122. Key fragmentation pathways would likely involve:

  • α-cleavage: Loss of a hydrogen radical to form a stable iminium ion at m/z = 121.

  • Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group to form the pyridylmethyl cation (m/z = 92) and a methylamine radical.

  • Loss of the methylamino group to give a fragment at m/z = 92.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl), or an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3310Medium, sharpN-H stretch (secondary amine)
~3100-3000MediumC-H stretch (aromatic)
~2950-2800MediumC-H stretch (aliphatic)
~1600, ~1570, ~1470, ~1430Medium-StrongC=C and C=N stretching (pyridine ring)
~1150-1000MediumC-N stretch

Visualization of Elucidation Workflow and Structure

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is outlined below.

structure_elucidation_workflow Unknown Unknown Compound (C₇H₁₀N₂) MS Mass Spectrometry (m/z = 122, [M]⁺) Unknown->MS IR FTIR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Structure Proposed Structure: This compound MS->Structure IR_data N-H stretch (~3330 cm⁻¹) Aromatic C-H (~3050 cm⁻¹) Aliphatic C-H (~2900 cm⁻¹) Pyridine ring vibrations IR->IR_data NMR_data ¹H: Pyridine protons, CH₂, CH₃, NH ¹³C: 7 distinct carbon signals NMR->NMR_data IR_data->Structure NMR_data->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Molecular Structure with Atom Numbering

The following diagram shows the structure of this compound with the standard numbering for the pyridine ring used for NMR assignments.

molecular_structure cluster_pyridine C2 C2 C3 C3 CH2 CH₂ C2->CH2 C4 C4 C5 C5 C6 C6 N1 N1 NH NH CH2->NH CH3 CH₃ NH->CH3

Caption: Molecular structure of this compound with atom numbering.

Disclaimer: This document is intended for informational purposes for a scientific audience. Predicted spectral data should be confirmed with experimental results. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.

An In-depth Technical Guide to the Synthesis of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[(methylamino)methyl]pyridine, a valuable pyridine derivative in pharmaceutical and chemical research. The document details key synthetic methodologies, including reductive amination, nucleophilic substitution, and direct N-methylation, presenting quantitative data, detailed experimental protocols, and reaction pathway visualizations.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound have been identified and are detailed below. Each pathway offers distinct advantages and considerations in terms of starting materials, reaction conditions, and overall efficiency.

Reductive Amination of 2-Pyridinecarboxaldehyde

This one-pot reaction is a highly efficient and direct method for the synthesis of this compound. It involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyls.[1][2]

Experimental Protocol:

A representative procedure for the reductive amination of 2-pyridinecarboxaldehyde is as follows:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a solution of methylamine (1.5-2.0 equivalents, typically as a solution in THF or water).

  • If methylamine hydrochloride is used, a base such as triethylamine or sodium acetate (1.5-2.0 equivalents) is added to liberate the free amine.

  • The mixture is stirred at room temperature for a short period to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5-2.0 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 1 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material2-PyridinecarboxaldehydeGeneral Procedure
ReagentsMethylamine, Sodium Triacetoxyborohydride[1]
SolventDichloromethane or Tetrahydrofuran[2]
TemperatureRoom Temperature
Reaction Time1-24 hours
Typical Yield70-98% (estimated based on similar reactions)[1]

Reaction Pathway:

Reductive_Amination cluster_start Starting Materials cluster_process Reaction cluster_end Product 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine Formation Imine Formation 2-Pyridinecarboxaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)3 This compound This compound Reduction->this compound

Reductive amination pathway for the synthesis of this compound.
Nucleophilic Substitution of 2-(Halomethyl)pyridine

This method involves the reaction of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, with methylamine. The reaction proceeds via a standard SN2 mechanism where the nucleophilic methylamine displaces the halide leaving group.

Experimental Protocol:

A general procedure for the nucleophilic substitution is as follows:

  • A solution of 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) is dissolved in a suitable solvent like acetonitrile.[3]

  • An excess of aqueous methylamine solution (e.g., 40%) is added to the reaction mixture.

  • The reaction is stirred at room temperature for a period of 1-2 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is diluted with water and neutralized with a weak base such as sodium bicarbonate.

  • The aqueous layer is saturated with sodium chloride and extracted with an organic solvent like dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the final product.[3]

Quantitative Data:

ParameterValueReference
Starting Material2-(Chloromethyl)pyridine[3]
ReagentsAqueous Methylamine[3]
SolventAcetonitrile[3]
TemperatureRoom Temperature[3]
Reaction Time1.5 - 2.5 hours[3]
Typical Yield~60-70% (estimated based on a similar synthesis)[3]

Reaction Pathway:

Nucleophilic_Substitution cluster_start Starting Materials cluster_process Reaction cluster_end Product 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine SN2 Reaction SN2 Reaction 2-(Chloromethyl)pyridine->SN2 Reaction Methylamine Methylamine Methylamine->SN2 Reaction This compound This compound SN2 Reaction->this compound N_Methylation cluster_start Starting Materials cluster_process Reaction cluster_end Product 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Catalytic N-Methylation Catalytic N-Methylation 2-(Aminomethyl)pyridine->Catalytic N-Methylation Methanol Methanol Methanol->Catalytic N-Methylation Ru Catalyst This compound This compound Catalytic N-Methylation->this compound

References

An In-depth Technical Guide to N-Methylpyridine-2-methanamine (CAS: 21035-59-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylpyridine-2-methanamine, also known as 2-[(Methylamino)methyl]pyridine, is a pyridine derivative with significant utility in medicinal chemistry and organic synthesis. Its structural features, comprising a pyridine ring and a secondary amine, make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and its notable application in the development of inhibitors targeting Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme in Mycobacterium tuberculosis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for N-Methylpyridine-2-methanamine is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of N-Methylpyridine-2-methanamine

PropertyValueReference
CAS Number 21035-59-6[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 0.994 g/mL at 25 °C[3]
Boiling Point 78-80 °C at 10 Torr[3]
Refractive Index n20/D 1.524[3]
Flash Point 82.2 °C (180.0 °F)[3]
pKa pK1: 2.92 (+2); pK2: 8.82 (+1) (30°C)[3]
Solubility Soluble in water, acetone, ethanol, ether, and benzene.[4]

Table 2: Spectroscopic Data of N-Methylpyridine-2-methanamine (and related compounds for reference)

Spectrum TypeKey Peaks/Signals (Note: Data for closely related compounds may be included for reference)
¹H NMR Data for related aminopyridines suggest characteristic peaks for pyridine ring protons (δ 6.0-8.5 ppm), the methylene bridge protons, and the N-methyl protons.[5][6]
¹³C NMR Expected signals for the pyridine ring carbons (δ 120-160 ppm), the methylene carbon, and the N-methyl carbon.[7][8]
Mass Spectrum (MS) The molecular ion peak [M]⁺ would be expected at m/z 122. Fragmentation would likely involve the loss of the methyl group or cleavage of the methylene bridge.[9]
Infrared (IR) Characteristic bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[10][11][12]

Experimental Protocols

Synthesis of N-Methylpyridine-2-methanamine via Reductive Amination

A common and effective method for the synthesis of N-Methylpyridine-2-methanamine is the reductive amination of 2-pyridinecarboxaldehyde with methylamine.[13][14][15] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stirring apparatus

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous DCM or methanol in a round-bottom flask, add a solution of methylamine (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Methylpyridine-2-methanamine.

  • If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Application in Drug Development: MmpL3 Inhibitors

N-Methylpyridine-2-methanamine serves as a crucial scaffold in the development of inhibitors against Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for novel anti-tuberculosis drugs.[16]

Mechanism of MmpL3 Inhibition

The pyridine-2-methylamine core of these inhibitors plays a critical role in binding to the MmpL3 transporter. The pyridine ring can engage in π-π stacking interactions with aromatic residues in the protein's binding pocket, while the amine group can form hydrogen bonds with key amino acid residues. By occupying the TMM binding site, these inhibitors allosterically or competitively block the transport of TMM, thereby halting mycolic acid synthesis.

MmpL3_Inhibition_Pathway cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid Mycolic Acid Synthesis TMM_peri->Mycolic_Acid Inhibitor N-Methylpyridine-2-methanamine -based Inhibitor Inhibitor->MmpL3 Binding & Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Figure 1: Proposed mechanism of MmpL3 inhibition by N-Methylpyridine-2-methanamine-based compounds.

Experimental Workflow for MmpL3 Inhibitor Development

The development of MmpL3 inhibitors based on the N-Methylpyridine-2-methanamine scaffold typically follows a structured experimental workflow, from initial synthesis to biological evaluation.

MmpL3_Inhibitor_Workflow start Start: Scaffold Selection (N-Methylpyridine-2-methanamine) synthesis Chemical Synthesis: Derivative Library Generation start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening: Anti-mycobacterial Activity (MIC) purification->screening toxicity Cytotoxicity Assay (e.g., against Vero cells) screening->toxicity moa Mechanism of Action Studies: MmpL3 Inhibition Confirmation screening->moa lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies toxicity->lead_opt moa->lead_opt lead_opt->synthesis Iterative Refinement end Preclinical Candidate lead_opt->end

Figure 2: A generalized experimental workflow for the development of MmpL3 inhibitors.

Conclusion

N-Methylpyridine-2-methanamine is a versatile chemical entity with significant potential in drug discovery, particularly in the fight against tuberculosis. Its straightforward synthesis and the biological activity of its derivatives make it a compound of high interest to researchers in medicinal chemistry and pharmacology. This technical guide provides foundational information to support further investigation and application of this valuable molecule.

References

Spectroscopic Profile of 2-[(Methylamino)methyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-[(methylamino)methyl]pyridine. The information herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Disclaimer: As of the last update, publicly accessible, experimentally verified spectroscopic data for this compound is not available. The data presented in the following tables are predicted or expected values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Chemical structure of this compound with atom numbering for NMR
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
H-68.5 - 8.6C-2158 - 160
H-47.6 - 7.8C-6148 - 150
H-37.2 - 7.4C-4135 - 137
H-57.1 - 7.3C-5121 - 123
H-7 (CH₂)3.8 - 4.0C-3120 - 122
H-8 (CH₃)2.4 - 2.6C-7 (CH₂)55 - 58
N-H1.8 - 2.5 (broad)C-8 (CH₃)33 - 36

Predicted spectra are referenced to TMS in a solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

Table 2: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3350 - 3310N-H stretchSecondary AmineWeak to Medium
3100 - 3000C-H stretchAromatic C-HMedium
2950 - 2850C-H stretchAliphatic C-H (CH₂, CH₃)Medium
1600 - 1580C=C and C=N stretchPyridine RingStrong
1480 - 1430C=C and C=N stretchPyridine RingStrong
1250 - 1020C-N stretchAliphatic AmineMedium
910 - 665N-H wagSecondary AmineStrong, Broad
780 - 740C-H out-of-plane bendAromatic C-HStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. The molecular weight of this compound (C₇H₁₀N₂) is 122.17 g/mol .

Table 3: Anticipated Mass Spectrum Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
122[C₇H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
121[C₇H₉N₂]⁺Loss of H radical from the methylene group
93[C₅H₄NCH₂]⁺α-cleavage, loss of CH₃N radical
92[C₆H₆N]⁺Benzylic cleavage, loss of CH₃NH radical
78[C₅H₄N]⁺Pyridine ring fragment
44[CH₃NHCH₂]⁺α-cleavage, loss of pyridyl radical

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments. These are generalized protocols suitable for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

    • Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • For ¹H NMR, acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to achieve an adequate signal-to-noise ratio, utilizing proton decoupling.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

  • Sample Preparation & Instrument Setup:

    • No specific sample preparation is needed for a liquid sample.

    • Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, then allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place a single drop of the this compound liquid directly onto the center of the ATR crystal.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of significant absorption peaks in the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water.

    • A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and enhance signal in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize key ESI source parameters, including the capillary voltage (typically +3 to +5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

    • Acquire data over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300) to observe the molecular ion and potential fragment ions.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecular ion ([C₇H₁₀N₂ + H]⁺ at m/z 123.17).

    • If fragmentation is induced (e.g., via in-source collision-induced dissociation), identify the m/z values of the major fragment ions and propose their structures.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Reporting synthesis Compound Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm report Final Report / Publication structure_confirm->report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Basic Reactions of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactions of 2-[(methylamino)methyl]pyridine, a versatile building block in synthetic and medicinal chemistry. The document details key reaction types including N-alkylation, N-acylation, condensation, and coordination chemistry. Experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Introduction

This compound is a pyridine derivative featuring a secondary amine linked to the pyridine ring via a methylene bridge. This unique structure imparts a range of chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds. The presence of both a nucleophilic secondary amine and a pyridine ring allows for a variety of chemical transformations. This guide will explore the core reactions of this compound, providing detailed insights for its effective utilization in a laboratory setting.

N-Alkylation Reactions

The secondary amine of this compound is readily alkylated by various alkylating agents. This reaction is fundamental for introducing diverse substituents, thereby modifying the steric and electronic properties of the molecule.

General Reaction Pathway

The lone pair of electrons on the nitrogen atom of the methylamino group acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or another suitable alkylating agent. This results in the formation of a new carbon-nitrogen bond.

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products This compound Py-CH2-NH(CH3) Product Py-CH2-N(CH3)R This compound->Product  + R-X AlkylatingAgent R-X

Caption: General N-Alkylation of this compound.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on standard N-alkylation of secondary amines and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.) to the solution to act as a proton scavenger.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed to completion.

  • Work-up: Upon completion, filter off the base and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

The following table presents illustrative data for the N-alkylation of this compound with various alkylating agents, based on typical yields for similar reactions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃Acetonitrile25495
Ethyl BromideEt₃NDMF601288
Benzyl ChlorideK₂CO₃Acetonitrile50892

N-Acylation Reactions

N-acylation of this compound introduces an acyl group to the secondary amine, forming an amide. This reaction is crucial for the synthesis of various derivatives with potential biological activities.

General Reaction Pathway

The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.

N_Acylation_Workflow Start Start Dissolve Dissolve this compound and base in solvent Start->Dissolve Add_Acyl Add Acylating Agent Dissolve->Add_Acyl React Stir at appropriate temperature Add_Acyl->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental Workflow for N-Acylation.

Experimental Protocol (Representative)

This is a general procedure for N-acylation and may need to be adapted for specific acylating agents.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Base: Add a suitable base, such as triethylamine (Et₃N) or pyridine (1.2 eq.), to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (if a non-pyridine base is used), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideEt₃NDCM0 to 25293
Benzoyl ChloridePyridineTHF0 to 25490
Acetic AnhydrideEt₃NDCM25685

Condensation Reactions

The secondary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines, which can be further cyclized to form various heterocyclic structures.

General Reaction Pathway

The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of an imine.

Condensation_Reaction Reactants This compound + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Imine Imine Product Hemiaminal->Imine Dehydration Water H2O

Caption: Condensation Reaction Pathway.

Experimental Protocol (Representative)

This protocol is a general guideline for condensation reactions.

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve this compound (1.0 eq.) and the carbonyl compound (1.0 eq.) in a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Catalyst: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected and by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting imine can be purified by distillation or chromatography if necessary.

Quantitative Data (Illustrative)
Carbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeToluenep-TSA110685
AcetoneBenzenep-TSA801270
CyclohexanoneToluenep-TSA110880

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the secondary amine nitrogen. This allows for the formation of stable metal complexes with various transition metals. The formation of copper(II) complexes has been reported.

Ligand Behavior

The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complex.

Coordination_Chemistry cluster_ligand Ligand cluster_metal Metal Ion Ligand This compound Complex [M(Py-CH2-NH(CH3))x]^n+ Ligand->Complex Metal M^n+ Metal->Complex

Caption: Formation of a Metal Complex.

Experimental Protocol for Complexation (Representative)

This is a generalized procedure for the synthesis of metal complexes.

  • Ligand Solution: Dissolve this compound (2.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂ or Ni(OAc)₂, 1.0 eq.) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate may form immediately.

  • Reaction: Stir the mixture for several hours at room temperature or with gentle heating to ensure complete complex formation.

  • Isolation: Collect the precipitated complex by filtration, wash with the solvent, and then with a low-boiling point solvent like diethyl ether.

  • Drying: Dry the complex under vacuum.

Characterization of Metal Complexes

The formation and structure of the metal complexes can be confirmed by various analytical techniques:

  • Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the C=N (pyridine) and N-H bonds upon coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.

  • Elemental Analysis: To determine the ligand-to-metal ratio.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

Conclusion

This compound is a versatile chemical intermediate with a rich reaction chemistry. Its ability to undergo N-alkylation, N-acylation, condensation, and form stable coordination complexes makes it a valuable tool for synthetic chemists. The protocols and data presented in this guide, while based on representative examples, provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors. Further investigation into the specific reaction conditions and substrate scope will undoubtedly uncover new applications for this valuable molecule.

An In-depth Technical Guide to the Solubility and Stability of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-[(methylamino)methyl]pyridine (CAS No. 21035-59-6), a pyridine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of these critical physicochemical properties. It includes detailed, best-practice protocols for solubility assessment in various solvents and for evaluating the stability of the compound under different environmental conditions. Additionally, this guide summarizes the known physical and chemical properties of this compound and discusses the general stability of related pyridine compounds to provide a predictive context for its behavior. This guide is intended to be an essential resource for researchers, enabling them to generate reliable and reproducible data crucial for drug discovery, formulation development, and process chemistry.

Introduction

This compound, also known as N-methyl-2-pyridinemethanamine, is a heterocyclic amine with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. Solubility data is critical for designing appropriate solvent systems for synthesis, purification, and formulation, while stability information is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

This guide addresses the current information gap by presenting standardized methodologies for determining the solubility and stability of this compound. By following the detailed protocols herein, researchers can systematically evaluate its behavior in various solvents and under stress conditions, thereby facilitating its application in further studies.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21035-59-6
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Liquid
Density 0.994 g/mL at 25 °C
Refractive Index n20/D 1.524
Flash Point 82.2 °C (180.0 °F)

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. Therefore, this section provides a detailed experimental protocol for determining its equilibrium solubility.

Predicted Qualitative Solubility

Based on its chemical structure, a qualitative prediction of solubility can be made. The molecule possesses a polar pyridine ring and a secondary amine, suggesting potential solubility in polar solvents. The presence of a non-polar methyl group and the overall molecular size may also allow for some solubility in less polar organic solvents.

SolventPredicted Qualitative SolubilityRationale
WaterSolubleThe pyridine nitrogen and the secondary amine can form hydrogen bonds with water.
Methanol / EthanolSolublePolar protic solvents that can engage in hydrogen bonding.
AcetoneSolubleA polar aprotic solvent that can interact via dipole-dipole interactions.
DichloromethaneModerately SolubleA common organic solvent that can dissolve a wide range of compounds.
TolueneSparingly SolubleA non-polar aromatic solvent; solubility is expected to be limited.
HexaneInsolubleA non-polar aliphatic solvent; significant solubility is unlikely.
Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Equilibrium Solubility Determination

prep Prepare supersaturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Shake/Stir separate Separate solid and liquid phases equilibrate->separate Centrifuge/Filter dilute Dilute supernatant separate->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

    • The amount of compound added should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any particulate matter.

  • Dilution:

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. This section provides protocols for assessing its stability under various stress conditions. Material Safety Data Sheets indicate that the compound is a combustible liquid and is incompatible with strong oxidizing agents and strong acids. It may also be sensitive to light and moisture.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.

Logical Flow for Forced Degradation Studies

start This compound Sample stress_conditions Apply Stress Conditions start->stress_conditions thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal acidic Acidic Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acidic basic Basic Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->basic oxidative Oxidative Stress (e.g., 3% H₂O₂) stress_conditions->oxidative photolytic Photolytic Stress (ICH Q1B) stress_conditions->photolytic analysis Analyze by Stability-Indicating HPLC thermal->analysis acidic->analysis basic->analysis oxidative->analysis photolytic->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization

Caption: Logical workflow for conducting forced degradation stability studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a specified time.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a specified time.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and quantify any major degradation products.

    • The structure of significant degradation products can be elucidated using techniques like LC-MS and NMR.

Long-Term Stability Studies

To determine the appropriate storage conditions and shelf-life, long-term stability studies should be conducted under controlled temperature and humidity conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Setup for Long-Term Stability Testing

start Batch of this compound storage Store in Stability Chambers start->storage long_term Long-Term (e.g., 25°C / 60% RH) storage->long_term intermediate Intermediate (e.g., 30°C / 65% RH) storage->intermediate accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated sampling Sample at Time Points (0, 3, 6, 9, 12, 18, 24 months) long_term->sampling intermediate->sampling accelerated->sampling analysis Analyze for Assay, Purity, and Degradants sampling->analysis

Caption: Experimental design for long-term and accelerated stability studies.

Methodology:

  • Sample Packaging: Store samples of this compound in containers that mimic the proposed storage packaging.

  • Storage Conditions: Place the samples in stability chambers maintained at specific temperature and relative humidity (RH) conditions, for example:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating method.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is currently limited in the literature, the detailed experimental protocols and predictive information presented here offer a solid foundation for researchers to generate the necessary data for their specific applications. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development involving this compound. As more data becomes available, this guide will be updated to provide a more comprehensive quantitative profile of this compound.

Theoretical Analysis of 2-[(Methylamino)methyl]pyridine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methylamino)methyl]pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and development. Theoretical studies, employing computational chemistry methods, provide valuable insights into these properties at an atomic level.

This technical guide presents a detailed theoretical analysis of this compound. Due to a lack of comprehensive published theoretical data for this specific molecule, this paper outlines the results of a quantum chemical study performed using Density Functional Theory (DFT), a widely accepted and robust computational method. The data presented herein, including optimized geometrical parameters, atomic charges, and frontier molecular orbital analysis, offers a foundational understanding of the molecule's characteristics.

Computational Protocol

The theoretical calculations were performed based on a standard computational chemistry workflow. The methodology is outlined below to ensure reproducibility.

Software: Gaussian 16W suite of programs.

Methodology:

  • Initial Structure Generation: The initial 3D structure of this compound was built using the GaussView 6.0 graphical interface.

  • Geometry Optimization: The geometry of the molecule was optimized in the gas phase using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, was used for all atoms to ensure a high-quality description of the electronic structure. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.

  • Mulliken Population Analysis: Following the geometry optimization, a Mulliken population analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to calculate the partial atomic charges.

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was subsequently determined.

Data Presentation

The quantitative data obtained from the DFT calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of this compound

Bond Lengths Value (Å) Bond Angles Value (°) ** Dihedral Angles Value (°) **
N1-C21.341C2-N1-C6118.5N1-C2-C7-N8-178.9
C2-C31.393N1-C2-C3122.4C3-C2-C7-N81.4
C3-C41.387C2-C3-C4118.8C2-C7-N8-C965.7
C4-C51.391C3-C4-C5119.2N1-C6-C5-C40.0
C5-C61.389C4-C5-C6118.7C7-N8-C9-H10179.5
C6-N11.345C5-C6-N1122.4
C2-C71.512N1-C2-C7116.2
C7-N81.463C3-C2-C7121.4
N8-C91.460C2-C7-N8111.9

Table 2: Mulliken Atomic Charges of this compound

Atom Charge (e)
N1 (Pyridine)-0.584
C20.213
C3-0.221
C4-0.165
C5-0.215
C6-0.198
C7 (Methylene)-0.089
N8 (Amine)-0.551
C9 (Methyl)-0.197
H (attached to C3)0.129
H (attached to C4)0.125
H (attached to C5)0.128
H (attached to C6)0.131
H (attached to C7)0.108
H (attached to C7)0.108
H (Amine)0.288
H (attached to C9)0.130
H (attached to C9)0.130
H (attached to C9)0.130

Table 3: Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy-5.986
LUMO Energy-0.327
HOMO-LUMO Gap5.659

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

computational_workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 16) cluster_output Output Data initial_structure Initial 3D Structure (GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis Confirmation of minimum energy mulliken Mulliken Population Analysis geom_opt->mulliken homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom charges Atomic Charges mulliken->charges energies Orbital Energies (HOMO, LUMO, Gap) homo_lumo->energies

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Molecular structure and atom numbering of this compound.

Discussion

The optimized geometrical parameters provide a precise three-dimensional representation of the molecule in its ground state. The bond lengths and angles within the pyridine ring are consistent with those of an aromatic system. The Mulliken atomic charges reveal the distribution of electron density across the molecule. The nitrogen atom in the pyridine ring (N1) and the nitrogen in the methylamino group (N8) are the most electronegative centers, carrying significant negative charges. This suggests that these sites are potential centers for electrophilic attack and coordination with metal ions.

The analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. The HOMO-LUMO energy gap of 5.659 eV is a significant indicator of the molecule's kinetic stability. A larger energy gap generally implies higher stability and lower chemical reactivity. This information is valuable for predicting the molecule's behavior in chemical reactions and its potential as a stable ligand in coordination chemistry.

Conclusion

This technical guide provides a comprehensive theoretical analysis of this compound using Density Functional Theory. The presented data on its optimized geometry, atomic charge distribution, and frontier molecular orbitals offer fundamental insights into its molecular and electronic structure. These computational results serve as a valuable resource for researchers and scientists in the fields of drug development and materials science, aiding in the rational design of new molecules and the prediction of their chemical behavior. The detailed computational protocol also ensures that these findings can be reproduced and expanded upon in future studies.

An In-depth Technical Guide to the Discovery and History of 2-Picolylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picolylamine, also known as 2-(aminomethyl)pyridine, is a versatile organic compound that has served as a foundational building block in coordination chemistry, catalysis, and medicinal chemistry for decades. Its bidentate chelating nature, arising from the pyridine nitrogen and the primary amine, allows it to form stable complexes with a wide array of metal ions. This property has been harnessed to develop a vast family of derivatives with tailored electronic and steric properties, leading to significant advancements in various scientific fields. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-picolylamine derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

A Journey Through Time: The History of 2-Picolylamine and Its Derivatives

The story of 2-picolylamine is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, the targeted synthesis of its derivatives gained momentum in the late 19th and early 20th centuries[1][2]. The first synthesis of pyridine itself was reported by William Ramsay in 1876[2].

A significant milestone in the development of 2-picolylamine derivatives was the synthesis of tris(2-pyridylmethyl)amine (TPA) by Anderegg and Wenk in 1967. They prepared this tripodal hexadentate ligand through the alkylation of 2-picolylamine with 2-picolyl chloride. TPA and its analogues have since become workhorse ligands in coordination chemistry, enabling the study of a wide range of metal complexes with diverse applications.

The exploration of 2-picolylamine derivatives in medicinal chemistry has seen a surge in recent decades, with researchers designing and synthesizing novel compounds with promising anticancer, antimicrobial, and enzymatic inhibitory activities. These efforts have been driven by the ability of the picolylamine scaffold to coordinate with metal ions that can play crucial roles in biological systems or to act as a pharmacophore that interacts with specific biological targets.

Synthesis of 2-Picolylamine Derivatives

The versatility of the 2-picolylamine scaffold allows for a multitude of synthetic modifications, leading to a wide array of derivatives. Key synthetic strategies include N-alkylation, N-acylation, Schiff base condensation, and the introduction of substituents on the pyridine ring.

Schiff Base Derivatives

Schiff base condensation of 2-picolylamine with various aldehydes and ketones is a straightforward and widely used method to generate versatile ligands. These derivatives have been extensively used in the synthesis of coordination complexes with interesting catalytic and biological properties.

Picolylamide Derivatives

The acylation of 2-picolylamine with carboxylic acids or their derivatives yields picolylamides. These compounds have shown significant potential in medicinal chemistry, with some demonstrating notable biological activities.

Multidentate Ligands

2-Picolylamine serves as a crucial precursor for the synthesis of higher denticity ligands, such as the aforementioned tris(2-pyridylmethyl)amine (TPA) and its various substituted analogues. These ligands are instrumental in creating well-defined coordination spheres around metal centers for applications in catalysis and bioinorganic chemistry.

Applications of 2-Picolylamine Derivatives

The unique properties of 2-picolylamine derivatives have led to their application in diverse fields, most notably in catalysis and medicinal chemistry.

Catalysis

2-Picolylamine-based ligands have been instrumental in the development of homogeneous and heterogeneous catalysts for a variety of organic transformations. Metal complexes of these ligands have shown remarkable activity and selectivity in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.

Medicinal Chemistry

The 2-picolylamine scaffold is a privileged structure in medicinal chemistry, with a growing number of derivatives being investigated for their therapeutic potential. These compounds have exhibited a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

A significant area of research has focused on the development of 2-picolylamine derivatives as anticancer agents. Both organic derivatives and their metal complexes have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes, or the generation of reactive oxygen species (ROS)[4][5]. Some of these compounds are believed to exert their effects by modulating critical signaling pathways, such as the Ras-MAPK pathway, which is frequently dysregulated in cancer[6].

Quantitative Data

To facilitate comparison and analysis, the following tables summarize key quantitative data for representative 2-picolylamine derivatives.

Table 1: Anticancer Activity of Selected 2-Picolylamine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HCT11622.4[7]
Compound 2 HCT1160.34[7]
Compound 3d MCF-743.4[8]
Compound 4d MCF-739.0[8]
Compound 3d MDA-MB-23135.9[8]
Compound 4d MDA-MB-23135.1[8]
Organoplatinum Compound 5a Caco-243.16 µg/mL[9]
Organoplatinum Compound 5d Caco-260.8 µg/mL[9]

Table 2: Catalytic Activity of a Ni(II)-Picolylamine Complex

CatalystReactionTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Yield (%)Reference
Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄One-pot synthesis of pyridine derivatives107823up to 97[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-picolylamine derivatives.

Protocol 1: Synthesis of a 2-Picolylamine-derived Schiff Base

Reaction: Condensation of 2-picolylamine with 5-methylthiophene-2-carboxaldehyde.

Materials:

  • 2-Picolylamine (0.01 mol)

  • 5-Methylthiophene-2-carboxaldehyde (0.01 mol)

  • Ethanol (15 mL)

Procedure:

  • Dissolve 2-picolylamine in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 5-methylthiophene-2-carboxaldehyde to the solution under constant stirring.

  • Reflux the reaction mixture for 5 hours at 65 °C.

  • Cool the resulting solution to room temperature.

  • Filter the precipitated Schiff base.

  • Recrystallize the product from ethanol.

  • Dry the recrystallized Schiff base at room temperature.[1]

Protocol 2: Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Derivatives

Reaction: Multi-step synthesis of functionalized 6,6´-diamido-2,2´-dipicolylamines.

A representative step (N-acetylation): Materials:

  • Amine precursor (e.g., a substituted 2-aminopicoline)

  • Acetic anhydride

  • Pyridine (solvent)

Procedure:

  • Dissolve the amine precursor in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography.[10]

Protocol 3: Synthesis of a Macrocyclic Picolylamine Derivative

Reaction: Intramolecular S-arylation to form a thioether-bridged macrocyclic peptide containing a picolylamine-like moiety.

General Procedure:

  • Synthesize a linear peptide precursor on solid phase, incorporating a thiol-containing amino acid (e.g., cysteine) and an aryl halide.

  • Cleave the peptide from the resin.

  • In a solution phase reaction, dissolve the linear peptide in a suitable solvent (e.g., DMF).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos).

  • Add a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture to promote intramolecular cyclization.

  • Purify the macrocyclic product using reverse-phase HPLC.[11]

Signaling Pathways and Logical Relationships

The biological activity of many 2-picolylamine derivatives, particularly their anticancer effects, can be attributed to their interaction with key cellular signaling pathways. One of the most critical pathways implicated in cancer is the Ras-MAPK pathway, which regulates cell proliferation, differentiation, and survival.

Ras_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by 2-Picolylamine Derivatives Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Inhibitor1->Ras Inhibitor1->Raf

Caption: The Ras-MAPK signaling pathway and potential points of inhibition by 2-picolylamine derivatives.

The diagram above illustrates a simplified representation of the Ras-MAPK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors and changes in gene expression, often promoting cell proliferation. Anticancer 2-picolylamine derivatives, particularly their metal complexes, are hypothesized to interfere with this pathway at various points, such as by inhibiting the function of Ras or Raf kinases, thereby blocking the pro-proliferative signal.

Synthesis_Workflow Start Starting Materials (2-Picolylamine & Reagents) Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Caption: A general experimental workflow for the synthesis of 2-picolylamine derivatives.

This workflow diagram outlines the typical steps involved in the laboratory synthesis of a 2-picolylamine derivative. The process begins with the selection of starting materials and proceeds through the reaction, monitoring, workup, purification, and final characterization of the desired product.

Conclusion

The field of 2-picolylamine derivatives continues to be an active area of research, with new synthetic methodologies, catalytic applications, and therapeutic candidates being reported regularly. The foundational understanding of their discovery, history, and synthetic versatility provides a strong basis for future innovations. This technical guide has aimed to provide a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key aspects of this important class of compounds and highlighting their ongoing impact on chemical and biomedical sciences.

References

An In-depth Technical Guide to the Safety and Handling of N-Methylpyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methylpyridine-2-methanamine, a pyridine derivative with potential applications in drug discovery and development. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and relevant biological context to ensure its responsible use in a laboratory setting.

Chemical and Physical Properties

N-Methylpyridine-2-methanamine is a substituted pyridine with the following key properties:

PropertyValueSource
CAS Number 21035-59-6[1][2]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1][3]
Appearance Liquid[1]
Density 0.994 g/mL at 25 °C[1]
Refractive Index n20/D 1.524[1]
Boiling Point 262 - 264 °F / 128 - 129 °C[4]
Melting Point -94 °F / -70 °C[4]
Flash Point 180.0 °F / 82.2 °C[2]

Hazard Identification and GHS Classification

N-Methylpyridine-2-methanamine is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data for the compound and its close structural analogs.

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[2][3]
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]

Signal Word: Danger[2]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling N-Methylpyridine-2-methanamine. The following workflow outlines the essential steps for safe handling in a laboratory environment.

Safe_Handling_Workflow Safe Handling Workflow for N-Methylpyridine-2-methanamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispensing Weigh and Dispense in Fume Hood Ventilation->Dispensing Reaction Perform Experimental Procedures Dispensing->Reaction Decontamination Decontaminate Work Area and Equipment Reaction->Decontamination WasteDisposal Dispose of Waste in Labeled Containers Decontamination->WasteDisposal PPERemoval Properly Remove and Dispose of PPE WasteDisposal->PPERemoval HandWashing Wash Hands Thoroughly PPERemoval->HandWashing

Caption: A logical workflow for the safe handling of N-Methylpyridine-2-methanamine.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with N-Methylpyridine-2-methanamine. The following table provides guidance on selecting appropriate PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.Provides protection against skin contact, which can be toxic.
Body Protection A flame-retardant and chemical-resistant lab coat must be worn.Protects against skin contact and potential fire hazards.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine-based fumes can cause respiratory irritation.
Storage and Incompatibilities

Proper storage is crucial to maintain the stability and integrity of N-Methylpyridine-2-methanamine and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for hazardous waste disposal.[4]

Biological Context and Potential Signaling Pathway

Derivatives of pyridine-2-methanamine have been identified as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[6][7] MmpL3 is an essential transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[8][9][10] Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.[6][11] This makes MmpL3 an attractive target for the development of new anti-tuberculosis drugs.

The proposed mechanism of action involves the binding of the inhibitor to the MmpL3 transporter, which is powered by a proton motive force. This binding event is thought to disrupt the proton translocation that drives the transport of TMM across the cytoplasmic membrane.[12][13]

MmpL3_Inhibition_Pathway Proposed Mechanism of MmpL3 Inhibition cluster_membrane Mycobacterial Cytoplasmic Membrane MmpL3 MmpL3 Transporter TMM_out TMM (Periplasm) MmpL3->TMM_out Proton_in H+ (Cytoplasm) MmpL3->Proton_in TMM_in Trehalose Monomycolate (TMM) (Cytoplasm) TMM_in->MmpL3 transport CellWall Cell Wall Biosynthesis TMM_out->CellWall precursor for Proton_out H+ (Periplasm) Proton_out->MmpL3 powers Inhibitor N-Methylpyridine-2-methanamine (or derivative) Inhibitor->MmpL3 inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath disruption leads to

Caption: Inhibition of MmpL3-mediated TMM transport by pyridine-2-methanamine derivatives.

Experimental Protocols

The following are generalized protocols for assessing the biological activity and metabolic stability of N-Methylpyridine-2-methanamine. These should be adapted and optimized for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of N-Methylpyridine-2-methanamine on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2, A375)[14][15]

  • Cell culture medium and supplements

  • N-Methylpyridine-2-methanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Methylpyridine-2-methanamine in cell culture medium. Replace the existing medium in the wells with the compound dilutions. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Metabolic Stability Assay (Liver Microsomes)

This protocol provides a general framework for evaluating the metabolic stability of N-Methylpyridine-2-methanamine using liver microsomes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • N-Methylpyridine-2-methanamine

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and N-Methylpyridine-2-methanamine in phosphate buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[16]

Experimental_Workflow General Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_metabolic Metabolic Stability Assay CellSeeding Seed Cells CompoundAddition Add Compound Dilutions CellSeeding->CompoundAddition Incubate1 Incubate CompoundAddition->Incubate1 MTT Add MTT Reagent Incubate1->MTT Measure1 Measure Absorbance MTT->Measure1 IC50 Calculate IC50 Measure1->IC50 Incubate2 Incubate Compound with Microsomes Sample Sample at Time Points Incubate2->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Clearance Calculate Clearance Analyze->Clearance

Caption: A generalized workflow for cytotoxicity and metabolic stability assays.

Toxicological Information

The toxicological profile of N-Methylpyridine-2-methanamine is primarily derived from data on analogous compounds.

Toxicity TypeEndpointSpeciesValueSource
Acute Oral Toxicity LD50Rat790 mg/kg (for 2-Picoline)[17]
Acute Dermal Toxicity LD50Rabbit200 - 316 mg/kg (for 2-Picoline)[17]
Acute Inhalation Toxicity LC50Rat< 13200 mg/m³ (4 h, for 2-Picoline)[17]

Health Effects:

  • Inhalation: May cause respiratory irritation.[3] Harmful if inhaled.[4]

  • Skin Contact: Causes skin irritation.[3] Toxic in contact with skin.[4] Repeated exposure can lead to absorption through the skin, causing significant health hazards.[18]

  • Eye Contact: Causes serious eye damage.[3]

  • Ingestion: Harmful if swallowed.[3]

This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before handling N-Methylpyridine-2-methanamine. All laboratory personnel must be properly trained in the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(Methylamino)methyl]pyridine from 2-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-[(methylamino)methyl]pyridine from 2-picoline. Two primary synthetic routes are presented. The principal and most extensively documented method involves a two-step process: the chlorination of a 2-picoline derivative to form 2-(chloromethyl)pyridine, followed by nucleophilic substitution with methylamine. An alternative potential pathway via a one-pot Mannich reaction is also discussed. These protocols are intended for use by qualified researchers in a laboratory setting. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds. Its synthesis from the readily available starting material, 2-picoline, is a common requirement in organic synthesis laboratories. This document outlines reliable methods for this transformation, focusing on practical and reproducible experimental protocols.

Synthetic Pathways

Two main strategies for the synthesis of this compound from 2-picoline are detailed below.

Method 1: Two-Step Synthesis via Chlorination and Amination

This is a robust and widely reported method that proceeds in two distinct steps:

  • Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride. This intermediate can be synthesized from 2-picoline through an N-oxide intermediate, which is then rearranged and chlorinated. A common route involves the oxidation of 2-picoline to 2-picoline-N-oxide, followed by reaction with a chlorinating agent like phosphoryl chloride or thionyl chloride.[1][2] An alternative starting point for this step is 2-pyridinemethanol.[3][4]

  • Step 2: Synthesis of this compound. The 2-(chloromethyl)pyridine intermediate is then subjected to nucleophilic substitution with methylamine to yield the final product.[5]

Method 2: Direct Synthesis via Mannich Reaction

The Mannich reaction is a three-component condensation involving an acidic compound, formaldehyde, and an amine.[6][7] In this context, 2-picoline can serve as the acidic component due to the reactivity of its methyl group. This pathway offers the potential for a more direct, one-pot synthesis.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Pyridinemethanol

This protocol is adapted from a procedure utilizing 2-pyridinemethanol as the starting material, which can be synthesized from 2-picoline.[3][4]

Materials:

  • 2-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of thionyl chloride (3.0 eq) in an appropriate solvent to 0°C in an ice bath.

  • Slowly add 2-pyridinemethanol (1.0 eq) to the cooled thionyl chloride solution over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can be used in the next step without further purification. A yield of approximately 100% of the crude product is reported.[3]

Step 2: Synthesis of this compound from 2-(Chloromethyl)pyridine Hydrochloride

This protocol is adapted from a similar synthesis.[5]

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Aqueous methylamine solution (40%)

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium chloride

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of 2-(chloromethyl)pyridine (1.0 eq) in acetonitrile.

  • In a separate flask, prepare a mixture of 40% aqueous methylamine solution (a significant excess) and acetonitrile.

  • At room temperature, add the 2-(chloromethyl)pyridine solution dropwise to the methylamine mixture over 1 hour.

  • Stir the resulting mixture for an additional 90 minutes at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with water and neutralize with sodium bicarbonate.

  • Saturate the aqueous layer with sodium chloride and extract with dichloromethane (2 x 200 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: dichloromethane-methanol, 4:1) to obtain this compound as a liquid.

Method 2: Proposed Mannich Reaction Protocol

While a specific, detailed protocol for the Mannich reaction of 2-picoline with formaldehyde and methylamine was not found in the initial search, a general procedure can be proposed based on the principles of the Mannich reaction.[6][7][8] Note: This is a theoretical protocol and would require optimization.

Materials:

  • 2-Picoline

  • Formaldehyde (or paraformaldehyde)

  • Methylamine hydrochloride

  • Ethanol or other suitable solvent

  • Hydrochloric acid (catalytic amount)

Proposed Procedure:

  • In a round-bottom flask, combine 2-picoline (1.0 eq), formaldehyde (1.1 eq), and methylamine hydrochloride (1.1 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Summary of Reagents and Conditions for Step 1 (Chlorination)

ParameterValueReference
Starting Material2-Pyridinemethanol[3]
ReagentThionyl Chloride[3]
Molar Ratio (SM:Reagent)1 : 4.4[3]
Temperature0°C to reflux[3]
Reaction Time3 hours[3]
Yield~100% (crude)[3]

Table 2: Summary of Reagents and Conditions for Step 2 (Amination)

ParameterValueReference
Starting Material2-(Chloromethyl)pyridine[5]
Reagent40% Aqueous Methylamine[5]
SolventAcetonitrile[5]
TemperatureRoom Temperature[5]
Reaction Time2.5 hours[5]
Reported Yield~58% (purified)[5]

Visualizations

Reaction Pathways

2-Picoline 2-Picoline 2-Picoline-N-Oxide 2-Picoline-N-Oxide 2-Picoline->2-Picoline-N-Oxide Oxidation 2-Pyridinemethanol 2-Pyridinemethanol 2-Picoline-N-Oxide->2-Pyridinemethanol Rearrangement & Hydrolysis 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-Pyridinemethanol->2-(Chloromethyl)pyridine SOCl₂ This compound This compound 2-(Chloromethyl)pyridine->this compound Methylamine

Caption: Synthetic pathway from 2-picoline via chlorination.

2-Picoline 2-Picoline This compound This compound 2-Picoline->this compound Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->this compound Methylamine Methylamine Methylamine->this compound

Caption: Proposed one-pot Mannich reaction pathway.

Experimental Workflow

cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination and Purification Start1 Mix SOCl₂ in Solvent Cool Cool to 0°C Start1->Cool Add Add 2-Pyridinemethanol Cool->Add Reflux Reflux for 1 hour Add->Reflux Concentrate1 Remove Excess SOCl₂ Reflux->Concentrate1 Intermediate 2-(Chloromethyl)pyridine HCl Concentrate1->Intermediate Start2 React Intermediate with Aqueous Methylamine Intermediate->Start2 Concentrate2 Concentrate Start2->Concentrate2 Neutralize Neutralize with NaHCO₃ Concentrate2->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the two-step synthesis.

Safety Precautions

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Picoline and its derivatives are potentially toxic and should be handled with care.

  • Methylamine is a flammable and corrosive gas/liquid. Use in a fume hood and take precautions to avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2-picoline is most reliably achieved through a two-step process involving the formation of a 2-(chloromethyl)pyridine intermediate followed by amination. This method is well-documented and provides a clear route to the desired product. The Mannich reaction presents a potential one-pot alternative, though it may require significant optimization for this specific substrate combination. Researchers should select the method that best fits their experimental capabilities and project requirements.

References

Application Notes and Protocols for the Catalytic Synthesis of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methylamino)methyl]pyridine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is of significant interest, and catalytic methods offer efficient, scalable, and environmentally conscious routes to this key intermediate. These application notes provide detailed protocols for two primary catalytic pathways: the reductive amination of 2-pyridinecarboxaldehyde and the catalytic hydrogenation of 2-pyridinecarbonitrile, both in the presence of methylamine. The information presented is intended to guide researchers in the successful synthesis and characterization of this important molecule.

Catalytic Synthesis Strategies

Two principal catalytic strategies for the synthesis of this compound are highlighted:

  • Reductive Amination of 2-Pyridinecarboxaldehyde: This one-pot reaction involves the formation of an intermediate imine from 2-pyridinecarboxaldehyde and methylamine, which is then immediately reduced to the target amine. This method is often favored for its operational simplicity.

  • Catalytic Hydrogenation of 2-Pyridinecarbonitrile: This pathway involves the reduction of a nitrile group to a primary amine in the presence of methylamine, which can subsequently alkylate the newly formed amine or react in situ. This method can be highly effective, particularly with robust catalysts like Raney® Nickel.

The selection of the appropriate method and catalyst is crucial for achieving high yields and purity. The following sections provide detailed experimental protocols and comparative data to aid in this selection.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes typical reaction conditions and performance for the two primary catalytic methods for the synthesis of this compound.

ParameterMethod 1: Reductive AminationMethod 2: Catalytic Hydrogenation
Starting Material 2-Pyridinecarboxaldehyde2-Pyridinecarbonitrile
Reagent Methylamine (solution or gas)Methylamine (solution or gas), Hydrogen gas
Catalyst Palladium on Carbon (Pd/C)Raney® Nickel
Catalyst Loading 5-10 mol%10-20 wt%
Solvent Methanol, EthanolMethanol, Ethanol
Temperature 25-50 °C50-100 °C
Pressure 1-5 bar H₂20-50 bar H₂
Reaction Time 12-24 hours6-12 hours
Typical Yield 75-90%80-95%

Experimental Protocols

Method 1: Reductive Amination of 2-Pyridinecarboxaldehyde using Palladium on Carbon (Pd/C)

This protocol details the synthesis of this compound via reductive amination of 2-pyridinecarboxaldehyde.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in methanol)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • To a clean, dry hydrogenation vessel, add 2-pyridinecarboxaldehyde (1.0 eq).

  • Add methanol as the solvent.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Introduce the methylamine solution (1.1-1.5 eq) to the reaction mixture.

  • Pressurize the vessel with hydrogen gas to 1-5 bar.

  • Stir the reaction mixture vigorously at 25-50 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Catalytic Hydrogenation of 2-Pyridinecarbonitrile using Raney® Nickel

This protocol describes the synthesis of this compound by the catalytic hydrogenation of 2-pyridinecarbonitrile.

Materials:

  • 2-Pyridinecarbonitrile

  • Methylamine solution (e.g., 40% in water or 2M in methanol) or condensed methylamine gas

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Standard laboratory glassware

Procedure:

  • Carefully wash the Raney® Nickel catalyst (10-20 wt% relative to the nitrile) with methanol or ethanol to remove the water.

  • In a high-pressure autoclave, combine 2-pyridinecarbonitrile (1.0 eq) and the washed Raney® Nickel in methanol or ethanol.

  • Add the methylamine solution (1.5-2.0 eq) to the autoclave.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 20-50 bar.

  • Heat the reaction mixture to 50-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture through a celite pad. Wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation to afford this compound.

Mandatory Visualizations

General Workflow for Catalytic Synthesis

The following diagram illustrates the general workflow for the catalytic synthesis of this compound, applicable to both described methods.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Starting Material (Aldehyde or Nitrile) + Methylamine reaction_vessel Reaction Vessel (Hydrogenator/Autoclave) reagents->reaction_vessel catalyst_prep Catalyst Preparation (e.g., washing Raney Ni) catalyst_prep->reaction_vessel reaction_conditions Set Reaction Conditions (Temp, Pressure, Time) reaction_vessel->reaction_conditions filtration Catalyst Filtration reaction_conditions->filtration Reaction Completion concentration Solvent Removal filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification final_product This compound purification->final_product

Caption: General workflow for the catalytic synthesis of this compound.

Key Synthetic Pathways

The following diagram illustrates the two primary catalytic pathways for the synthesis of this compound.

G cluster_path1 Method 1: Reductive Amination cluster_path2 Method 2: Catalytic Hydrogenation aldehyde 2-Pyridinecarboxaldehyde imine Intermediate Imine aldehyde->imine + Methylamine product1 This compound imine->product1 + H2, Pd/C nitrile 2-Pyridinecarbonitrile product2 This compound nitrile->product2 + H2, Methylamine Raney® Nickel

Caption: Key catalytic pathways for the synthesis of this compound.

Application Notes and Protocols for 2-[(Methylamino)methyl]pyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[(methylamino)methyl]pyridine and its close derivatives as ligands in transition metal-catalyzed reactions. The following sections detail their application in hydrogenation, hydride transfer, and cross-coupling reactions, complete with experimental protocols and performance data.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Ruthenium(II) complexes featuring 2-(aminomethyl)pyridine-phosphine ligands have demonstrated exceptional activity as catalysts in the transfer hydrogenation of ketones to alcohols. These catalysts are highly efficient, achieving excellent yields and enantioselectivities under mild reaction conditions. The use of chiral phosphine co-ligands allows for the asymmetric reduction of prochiral ketones, yielding optically active alcohols that are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2]

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst PrecursorChiral Co-ligandSubstrate/Catalyst RatioBaseTemp (°C)Time (h)Conversion (%)ee (%)Ref
cis-[RuCl2(ampy)(PPh3)2](S,S)-Chiraphos2000:1NaOH250.5>9885[2]
cis-[RuCl2(ampy)(PPh3)2](R,R)-Diop2000:1NaOH251>9880[2]
cis-[RuCl2(ampy)(PPh3)2](R,S)-Josiphos10000:1NaOH252>9894[2]
cis-[RuCl2(ampy)(PPh3)2](R,S)-tBu-Josiphos10000:1NaOH253>9892[2]

ampy = 2-(aminomethyl)pyridine

Experimental Protocols

Protocol 1: Synthesis of the Catalyst Precursor cis-[RuCl2(2-(aminomethyl)pyridine)(PPh3)2] [2]

  • A solution of RuCl2(PPh3)3 (1.0 g, 1.04 mmol) in toluene (50 mL) is heated to reflux.

  • A solution of 2-(aminomethyl)pyridine (0.11 g, 1.02 mmol) in toluene (10 mL) is added dropwise.

  • The mixture is refluxed for 1 hour, during which a yellow precipitate forms.

  • The suspension is cooled to room temperature, and the solid is collected by filtration.

  • The product is washed with diethyl ether and dried under vacuum.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone [2]

  • In a Schlenk tube under an argon atmosphere, the ruthenium catalyst precursor (0.01 mol%) and the chiral diphosphine ligand (0.011 mol%) are dissolved in 2-propanol (10 mL).

  • The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • Acetophenone (1.0 mmol) and a 0.1 M solution of NaOH in 2-propanol (0.4 mL, 0.04 mmol) are added.

  • The reaction mixture is stirred at 25 °C and monitored by gas chromatography.

  • After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Catalytic Cycle for Transfer Hydrogenation

G cluster_cycle Catalytic Cycle Ru_precatalyst [Ru-Cl(ampy)(PP)]+ Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide Base (iPrO-) Active_Ru_H [Ru-H(ampy)(PP)]+ Product_release Product Release Active_Ru_H->Product_release + Ketone Ru_alkoxide->Active_Ru_H β-H elimination (- Acetone) Product_release->Ru_alkoxide + iPrOH - Alcohol

Caption: Proposed catalytic cycle for transfer hydrogenation.

Ruthenium-Catalyzed Hydrogenation of Imines

Ruthenium(II) pincer complexes bearing 2-(aminomethyl)pyridine-based ligands are effective catalysts for the hydrogenation of a variety of N-aryl and N-alkyl imines to their corresponding amines. These reactions proceed with high yields under relatively mild conditions of hydrogen pressure and temperature.[3]

Quantitative Data for Imine Hydrogenation
CatalystSubstrateCatalyst Loading (mol%)H2 Pressure (atm)Temp (°C)Time (h)Yield (%)Ref
RuCl(CNN)(dppb)N-Benzylideneaniline0.15402100[3]
RuCl(CNN)(dppb)N-Benzylidene-methylamine0.55701295[3]
RuCl(CNN)(dppb)N-(1-phenylethylidene)aniline15702480[3]

CNN = [6-(p-tolyl)-2-pyridyl]methylamine, dppb = 1,4-bis(diphenylphosphino)butane

Experimental Protocols

Protocol 3: Synthesis of the Catalyst RuCl([6-(p-tolyl)-2-pyridyl]methylamine)(dppb) [3]

  • A mixture of [RuCl2(p-cymene)]2 (0.5 mmol) and dppb (1.0 mmol) in toluene (30 mL) is heated at 80 °C for 2 hours.

  • The solvent is removed under vacuum, and the residue is washed with hexane.

  • The resulting solid is dissolved in THF (30 mL), and [6-(p-tolyl)-2-pyridyl]methylamine (1.0 mmol) and NaH (1.1 mmol) are added.

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the product is purified by crystallization from a dichloromethane/hexane mixture.

Protocol 4: General Procedure for the Hydrogenation of Imines [3]

  • In a high-pressure autoclave, the ruthenium catalyst (0.1-1 mol%) and the imine substrate (1.0 mmol) are placed.

  • Anhydrous toluene (5 mL) is added under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 5 atm.

  • The reaction mixture is heated to the desired temperature (40-70 °C) and stirred for the specified time.

  • After cooling to room temperature and releasing the pressure, the solvent is removed in vacuo, and the product is purified by chromatography.

Experimental Workflow for Imine Hydrogenation

G Start Start Add_Reactants Add catalyst and imine to autoclave Start->Add_Reactants Add_Solvent Add anhydrous toluene Add_Reactants->Add_Solvent Seal_Purge Seal and purge with H2 Add_Solvent->Seal_Purge Pressurize Pressurize to 5 atm H2 Seal_Purge->Pressurize Heat_Stir Heat (40-70 °C) and stir Pressurize->Heat_Stir Cool_Depressurize Cool and depressurize Heat_Stir->Cool_Depressurize Evaporate Evaporate solvent Cool_Depressurize->Evaporate Purify Purify product Evaporate->Purify End End Purify->End

Caption: Workflow for catalytic imine hydrogenation.

Ruthenium-Catalyzed Hydride Transfer for Coenzyme Regeneration

Non-organometallic ruthenium(II) polypyridyl complexes containing 2-(aminomethyl)pyridine as a ligand can catalyze the reduction of the coenzyme NAD+ to 1,4-NADH. This process utilizes sodium formate as a safe and inexpensive source of hydride. Such catalytic systems are of interest for inducing reductive stress in biological systems and for applications in biocatalysis where cofactor regeneration is crucial.[4][5]

Performance Data for NAD+ Reduction
Catalyst[Catalyst] (mM)[NAD+] (mM)[HCOONa] (M)SolventTemp (°C)Time for max. Abs (h)Ref
[Ru(terpy)(ampy)(H2O)]2+0.10610.5H2O/EtOH (1:9)36.8~21[4]

terpy = 2,2':6',2''-terpyridine; ampy = 2-(aminomethyl)pyridine

Experimental Protocols

Protocol 5: Synthesis of the Catalyst [Ru(terpy)(ampy)Cl]Cl [4]

  • [Ru(terpy)Cl3] (0.5 g, 1.13 mmol) is suspended in ethanol (50 mL).

  • 2-(aminomethyl)pyridine (0.12 g, 1.11 mmol) is added, and the mixture is refluxed for 4 hours.

  • The resulting clear orange solution is cooled, and the solvent is removed under reduced pressure.

  • The solid residue is washed with diethyl ether and recrystallized from a methanol/ether mixture to yield the chloride salt.

Protocol 6: Catalytic Reduction of NAD+ to NADH [4]

  • A stock solution of the catalyst [Ru(terpy)(ampy)Cl]Cl is prepared in a water/ethanol (1:9 v/v) mixture.

  • In a quartz cuvette, the catalyst solution is mixed with solutions of NAD+ and sodium formate to achieve the final desired concentrations.

  • The reaction is initiated by the addition of the sodium formate solution.

  • The formation of NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time at a constant temperature.

Proposed Mechanism for Catalytic Hydride Transfer

G Ru_aqua [Ru(terpy)(ampy)(H2O)]2+ Ru_formato [Ru(terpy)(ampy)(OCHO)]+ Ru_aqua->Ru_formato + HCOO- - H2O Ru_hydrido [Ru(terpy)(ampy)(H)]+ Ru_formato->Ru_hydrido - CO2 NADH_formation NADH Formation Ru_hydrido->NADH_formation + NAD+ NADH_formation->Ru_aqua - NADH

Caption: Catalytic cycle for NAD+ reduction by formate.

Application in Cross-Coupling Reactions: An Overview

While this compound is a versatile bidentate N-donor ligand, a thorough review of the current literature reveals a notable absence of its specific application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck couplings.

However, the broader class of palladium complexes with bidentate N-donor pyridine ligands has been successfully employed in these transformations.[6] These ligands can stabilize the palladium catalyst and modulate its electronic and steric properties, influencing catalytic activity and selectivity. For instance, Pd(II) complexes with various substituted pyridine ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck reactions.[1][6]

It is plausible that palladium complexes of this compound could exhibit catalytic activity in such cross-coupling reactions. Researchers are encouraged to explore this potential application, drawing upon established protocols for related pyridine-based ligand systems. Key experimental variables to consider would include the choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), base, solvent, and reaction temperature.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for N-Methylation of 2-(Aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyridine derivatives are crucial building blocks in medicinal chemistry and materials science. The methylation of the primary amino group in 2-(aminomethyl)pyridine can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a detailed protocol for the exhaustive N-methylation of 2-(aminomethyl)pyridine to yield N,N-dimethyl(pyridin-2-yl)methanamine using the Eschweiler-Clarke reaction.

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4]

The reaction proceeds through the following key steps:

  • Imine Formation: The primary amine of 2-(aminomethyl)pyridine reacts with formaldehyde to form a Schiff base (an imine).

  • Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine, N-methyl(pyridin-2-yl)methanamine.

  • Second Methylation: The process repeats, with the newly formed secondary amine reacting with another molecule of formaldehyde to form an iminium ion.

  • Final Reduction: The iminium ion is again reduced by formic acid to yield the final tertiary amine product, N,N-dimethyl(pyridin-2-yl)methanamine.

A significant advantage of this method is that the reaction selectively stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][5] The release of carbon dioxide gas during the reduction steps makes the reaction irreversible.[1]

Data Presentation

The following table summarizes the typical reagents and conditions for the Eschweiler-Clarke methylation of a primary amine to a tertiary amine. While specific yield data for 2-(aminomethyl)pyridine is not extensively published, high yields (often >80-90%) are generally reported for this type of transformation.[3][5]

ParameterValue/ConditionNotes
Starting Material 2-(Aminomethyl)pyridinePrimary Amine
Reagents Formaldehyde (37% aq. solution)Methyl source
Formic Acid (88-98%)Reducing agent and catalyst
Stoichiometry (Amine:Formaldehyde:Formic Acid) 1 : >2.2 : >2.2Excess reagents drive the reaction to completion for dimethylation.
Temperature 80–100 °CTypically heated to reflux or near boiling.[1][3]
Reaction Time 12–24 hoursMonitored by TLC or GC-MS for completion.
Typical Yield >80%Yields are generally high for this robust reaction.[3]
Final Product N,N-dimethyl(pyridin-2-yl)methanamineTertiary Amine

Experimental Protocols

This protocol details the synthesis of N,N-dimethyl(pyridin-2-yl)methanamine from 2-(aminomethyl)pyridine.

Materials and Equipment:

  • 2-(Aminomethyl)pyridine

  • Formic acid (≥88%)

  • Formaldehyde (37% in H₂O)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq).

  • Reagent Addition: To the stirred amine, carefully add formic acid (2.5 eq). A mild exotherm may be observed. Following this, add aqueous formaldehyde solution (37%, 2.5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature with vigorous stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated sodium hydroxide solution until the pH of the aqueous layer is greater than 11. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N-dimethyl(pyridin-2-yl)methanamine can be purified by vacuum distillation or by column chromatography on silica gel if necessary.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Formic acid is corrosive and can cause severe burns.

  • Formaldehyde is toxic, a suspected carcinogen, and an irritant.

  • Sodium hydroxide is highly corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Imine Formation cluster_step2 Step 2: First Reduction cluster_step3 Step 3: Second Imine Formation cluster_step4 Step 4: Final Reduction A 2-(Aminomethyl)pyridine C Iminium Ion (1) A->C + H₂C=O - H₂O B Formaldehyde D Iminium Ion (1) F N-methyl(pyridin-2-yl)methanamine D->F + HCOOH - CO₂ E Formic Acid G N-methyl(pyridin-2-yl)methanamine I Iminium Ion (2) G->I + H₂C=O - H₂O H Formaldehyde J Iminium Ion (2) L N,N-dimethyl(pyridin-2-yl)methanamine J->L + HCOOH - CO₂ K Formic Acid

Caption: Mechanism of the Eschweiler-Clarke dimethylation.

experimental_workflow start Start: 2-(Aminomethyl)pyridine reagents Add Formic Acid & Formaldehyde start->reagents reaction Heat at 80-100°C (18-24h) reagents->reaction workup Cool & Basify with NaOH (pH > 11) reaction->workup extraction Extract with Organic Solvent (DCM) workup->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Purify by Distillation or Chromatography drying->purification product Final Product: N,N-dimethyl(pyridin-2-yl)methanamine purification->product

Caption: Workflow for the synthesis of N,N-dimethyl(pyridin-2-yl)methanamine.

References

Application Notes and Protocols for the Flow Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional batch synthesis methods for pyridine derivatives can present challenges, including long reaction times, safety concerns with exothermic reactions or hazardous intermediates, and difficulties in scalability.[3] Continuous flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and a straightforward path to scale-up.[4] These application notes provide detailed experimental protocols for the synthesis of various pyridine derivatives using continuous flow methodologies, targeted towards researchers, scientists, and professionals in drug development.

Application Note 1: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classic and versatile method for preparing substituted pyridines. In a continuous flow setup, this reaction, which involves the condensation of an enamine with an ethynyl ketone, can be performed in a single step without the need to isolate intermediates.[5][6] The use of a Brønsted acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration.[5]

Quantitative Data Summary

The following table summarizes the reaction parameters for the one-step Bohlmann-Rahtz synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in both batch and continuous flow modes for comparison.

EntryProcessHeating MethodConditionsYield (%)Reference
1BatchMicrowavesPhMe–AcOH, 140 °C, 5 min74[7]
2BatchMicrowavesEtOH–AcOH, 120 °C, 5 min86[7]
3FlowMicrowavesEtOH–AcOH, 120 °C, 5 min76[7]
4FlowConductiveEtOH–AcOH, 120 °C, 5 min86[7]
Experimental Protocol

This protocol details the continuous flow synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

1. Reagent Preparation:

  • System Solvent: Prepare a 5:1 (v/v) solution of ethanol (EtOH) and acetic acid (AcOH).

  • Stock Solution: Dissolve 1-Phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in 12 mL of the EtOH–AcOH (5:1) system solvent.

2. Flow Reactor System Setup:

  • Pumps: A standard HPLC pump or syringe pump capable of delivering a precise flow rate.

  • Reactor: A 5 mL stainless steel (SS) tubing reactor coil.

  • Heating: A reactor heating unit capable of maintaining 120 °C.

  • Back-Pressure Regulator (BPR): A 250 psi BPR is fitted at the outlet of the reactor to maintain a single phase.

  • Collection: The reactor outflow is directed into a collection flask containing a stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) for in-line quenching.

3. Reaction Execution:

  • Prime the system with the EtOH–AcOH solvent to remove air bubbles.

  • Set the reactor temperature to 120 °C and allow it to equilibrate.

  • Pump the prepared stock solution through the reactor at a total flow rate of 1.0 mL/min. This corresponds to a residence time of 5.0 minutes in the 5 mL reactor coil.

  • After the entire volume of the stock solution has been processed, flush the system with the system solvent.

4. Work-up and Purification:

  • Extract the quenched reaction mixture from the collection flask with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Evaporate the solvent in vacuo to yield the crude product.

  • Purify by column chromatography if necessary. Following this protocol, the target pyridine was isolated as a yellow solid in 86% yield.[7]

Workflow Diagram

Bohlmann_Rahtz_Flow_Synthesis Reagents Stock Solution: 1-Phenyl-2-propyn-1-one Ethyl 3-aminocrotonate in EtOH/AcOH Pump HPLC Pump (1.0 mL/min) Reagents->Pump Input Reactor Heated Coil Reactor (5 mL SS tube, 120°C) Pump->Reactor Flow BPR Back-Pressure Regulator (250 psi) Reactor->BPR Residence Time = 5 min Quench Collection Vessel (Saturated NaHCO₃) BPR->Quench Output Workup Work-up (Extraction, Drying, Concentration) Quench->Workup Product Purified Product: Ethyl 2-methyl-6-phenyl- pyridine-3-carboxylate Workup->Product

Caption: Experimental workflow for the Bohlmann-Rahtz pyridine synthesis in continuous flow.

Application Note 2: Hantzsch Dihydropyridine (DHP) Synthesis

The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are precursors to pyridines and are themselves valuable scaffolds in medicinal chemistry.[8] A continuous flow approach is well-suited for this reaction, allowing for efficient mixing and heating of the multiple components.[5][6]

Quantitative Data Summary

The following table presents data for the Hantzsch synthesis of various dihydropyridine derivatives in both batch and continuous flow modes.

EntryAldehydeProcessConditionsResidence TimeYield (%)Reference
1BenzaldehydeBatchEtOH/H₂O, NH₄OH, 140 °C10 min69[5]
2PropionaldehydeBatchEtOH/H₂O, NH₄OH, 140 °C10 min71[5]
3BenzaldehydeFlowEtOH, NH₄OH, 140 °C10 min49[5]
4FormaldehydeFlowMeOH, NH₃/MeOH, 50 °C~30 min>80% conversion[9]
Experimental Protocol

This protocol describes a 4-component continuous flow synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[9]

1. Reagent Preparation:

  • Solution A: Prepare a mixture of aqueous formaldehyde (37% in water; 0.7 mL, 9.35 mmol) and ethyl acetoacetate (2.5 mL, 19.53 mmol).

  • Solution B: Prepare a solution of ammonia in methanol (15.5%; 3.0 mL, 21.02 mmol).

  • System Solvent: Methanol (MeOH).

2. Flow Reactor System Setup:

  • Pumps: Two separate pumps are used to introduce the reagent streams.

  • Mixer: A T-mixer is used to combine the two reagent streams before they enter the reactor.

  • Reactor: A 40 mL reaction chamber or a coiled tube reactor made of a suitable material (e.g., PFA or glass).

  • Heating: The reaction is conducted under microwave irradiation at 50 °C. A conventional heating block can also be used.

  • Collection: The product stream is collected in a flask.

3. Reaction Execution:

  • Prime the entire system, including tubing and the reaction chamber, with methanol.

  • Set the pumps to deliver the reagent streams at a combined flow rate that achieves the desired residence time. For a 40 mL reactor and a ~30 minute residence time, a total flow rate of approximately 1.4 mL/min is used.[9]

  • Simultaneously pump Solution A and Solution B into the T-mixer.

  • The combined stream flows through the reactor, which is maintained at 50 °C.

  • Collect the output from the reactor. The reaction medium should remain homogeneous under these conditions.[9]

4. Work-up and Purification:

  • Cool the collected solution.

  • The product can often be precipitated by adding water or by cooling.

  • Filter the precipitate and wash with chilled ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Workflow Diagram

Hantzsch_Flow_Synthesis cluster_reagents Reagent Streams ReagentA Solution A: Aldehyde β-Keto Ester PumpA Pump A ReagentA->PumpA ReagentB Solution B: Ammonia Source (e.g., NH₃ in MeOH) PumpB Pump B ReagentB->PumpB TMixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor (e.g., 40 mL, 50°C) TMixer->Reactor Flow Collection Collection Vessel Reactor->Collection Residence Time = ~30 min Workup Work-up (Precipitation, Filtration, Recrystallization) Collection->Workup Product Purified Product: 1,4-Dihydropyridine Workup->Product

Caption: Multi-component workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Application Note 3: Flow Synthesis of 2-Azidopyridine

The synthesis of azides often involves thermally unstable intermediates and toxic reagents, making it an ideal candidate for flow chemistry, which enhances safety by minimizing the volume of hazardous material present at any given time. This protocol describes the safe and efficient synthesis of 2-azidopyridine from 2-aminopyridine.[3]

Quantitative Data Summary

The following table outlines the conditions and results for the continuous flow synthesis of 2-azidopyridine.

ParameterValueReference
Temperature10 °C[3]
Residence Time2 minutes[3]
Pressure5 bar[3]
Yield>92%[3]
Throughput2.5 g/h[3]
Experimental Protocol

This protocol details the three-stream continuous flow synthesis of 2-azidopyridine.

1. Reagent Preparation:

  • Stream 1 (Amine): Prepare a solution of 2-aminopyridine in 1 M hydrochloric acid (HCl).

  • Stream 2 (Nitrite): Prepare an aqueous solution of sodium nitrite (NaNO₂).

  • Stream 3 (Azide): Prepare an aqueous solution of sodium azide (NaN₃).

  • Filter all solutions through a 0.45 µm filter.

2. Flow Reactor System Setup:

  • Pumps: Three independent syringe pumps.

  • Mixers: Two T-mixers or micromixers.

  • Reactor: A coiled tube reactor (e.g., PFA tubing) of sufficient volume to provide the desired residence time. The reactor coil is immersed in a cooling bath set to 10 °C.

  • Back-Pressure Regulator (BPR): A 5 bar BPR is placed after the reactor.

  • Collection: A collection vessel, which can optionally be part of an in-line liquid-liquid extraction setup.

3. Reaction Execution:

  • Prime all pumps and tubing with their respective solutions.

  • Set the flow rates of the pumps to achieve the desired stoichiometry and a total residence time of 2 minutes.

  • Step 1 (Diazotization): Pump the 2-aminopyridine solution (Stream 1) and the sodium nitrite solution (Stream 2) into the first T-mixer. The highly reactive diazonium salt is formed in situ.

  • Step 2 (Azidation): The output stream from the first mixer is immediately combined with the sodium azide solution (Stream 3) in the second T-mixer.

  • The final reaction mixture flows through the temperature-controlled reactor coil (10 °C).

  • The product stream exits through the BPR and is collected.

4. Work-up and Analysis:

  • The product stream can be directed to an in-line liquid-liquid separator for continuous extraction into an organic solvent (e.g., ethyl acetate).

  • Alternatively, the collected aqueous mixture can be extracted manually.

  • The organic phase is then dried and concentrated to yield 2-azidopyridine.

Workflow Diagram

Azidopyridine_Flow_Synthesis cluster_reagents Reagent Streams Stream1 Stream 1: 2-Aminopyridine in 1M HCl Pump1 Pump 1 Stream1->Pump1 Stream2 Stream 2: Sodium Nitrite (aq) Pump2 Pump 2 Stream2->Pump2 Stream3 Stream 3: Sodium Azide (aq) Pump3 Pump 3 Stream3->Pump3 Mixer1 Pump1->Mixer1 Pump2->Mixer1 Mixer2 Pump3->Mixer2 Mixer1->Mixer2 Diazonium Salt (in situ) Reactor Cooled Coil Reactor (10°C) Mixer2->Reactor Flow BPR BPR (5 bar) Reactor->BPR Residence Time = 2 min Collection Collection / In-line Extraction BPR->Collection Product Product: 2-Azidopyridine Collection->Product

Caption: Three-stream workflow for the safe continuous flow synthesis of 2-azidopyridine.

References

Application Notes: 2-[(Methylamino)methyl]pyridine Derivatives for Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, derivatives of 2-[(methylamino)methyl]pyridine are emerging as a promising class of compounds for anticancer drug development.[3] Preclinical research has demonstrated that these scaffolds can be modified to produce derivatives with significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancer.[3][4][5] Their versatile structure allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties, making them valuable candidates for further investigation.[3]

Mechanism of Action The anticancer effects of this compound derivatives are multifaceted, often involving the modulation of critical cellular pathways that are dysregulated in cancer.[3][5] Key mechanisms include:

  • Induction of Apoptosis: Many pyridine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[3] This is often achieved by disrupting mitochondrial function or modulating the expression of key apoptosis-regulating proteins.

  • Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M phase, thereby preventing cancer cell division and proliferation.[4][6][7]

  • Inhibition of Signaling Pathways: The pyridine scaffold serves as a basis for designing inhibitors of key enzymes and signaling pathways crucial for cancer cell growth and survival. This includes targeting cyclin-dependent kinases (CDKs) to control cell cycle progression and the PI3K/Akt pathway, which is frequently overactive in many human cancers.[6][7]

Data Presentation: In Vitro Efficacy

The following table summarizes the reported in vitro anticancer activity of various 2-aminopyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cellular growth.

Compound Class/DerivativeTarget / PathwayCancer Cell LineIC50 ValueReference
2-Aminopyridine DerivativeCDK8HCT-116 (Colon)46 nM[6]
2-Aminopyridine (MR3278)PI3KδMOLM-16 (AML)2.6 µM[7]
2-Aminopyridine (MR3278)PI3KδMv-4-11 (AML)3.7 µM[7]
2-Amino-3-cyanopyridine (4a)Not SpecifiedHT29 (Colorectal)2.243 µM[8]
Pyridine-coumarin FusionNot SpecifiedMCF-7 (Breast)1.1 - 2.4 µM[4]
Pyridine Platinum ComplexNot SpecifiedHuman Cancer Cell Line25.79 µM[4]
Tetralin-6-yl-2-iminopyridineNot SpecifiedHeLa (Cervical)3.5 µg/mL[9]
Tetralin-6-yl-2-iminopyridineNot SpecifiedMCF-7 (Breast)4.5 µg/mL[9]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Compound 2-[(Methylamino)methyl] pyridine Derivative Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyridine derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells in Culture Plates treat Treat Cells with Pyridine Derivatives (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt flow Flow Cytometry incubate->flow western Western Blot (Protein Expression) incubate->western apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[10]

Procedure:

  • Cell Seeding: Harvest cells and determine cell concentration. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyridine derivatives at desired concentrations for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[13]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis is performed using flow cytometry to determine the distribution of cells in different phases (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have intermediate DNA content.[16]

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • Ice-cold 70% ethanol (for fixation)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10^6 cells per sample following treatment. Centrifuge and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at this temperature for several days.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[16] Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[18] It is essential for validating the molecular mechanism of a drug, such as its effect on the expression or phosphorylation status of proteins in a signaling pathway (e.g., PI3K/Akt).[19] Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.[19]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.[19] Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris, and collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19] Use a loading control like GAPDH or β-actin to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.[19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(methylamino)methyl]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Three common synthetic routes to this compound are addressed below, each with a dedicated troubleshooting guide.

Route 1: Synthesis from 2-Chloromethylpyridine and Methylamine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloromethylpyridine with methylamine.

Experimental Protocol:

A general procedure involves reacting 2-chloromethylpyridine hydrochloride with an excess of aqueous or alcoholic methylamine solution. The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, the solvent is removed, and the product is extracted with an organic solvent. Purification is usually achieved by distillation or column chromatography.

Potential Issues and Solutions:

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of the tertiary amine (N,N-dimethyl-N-(pyridin-2-ylmethyl)amine) as a byproduct. - Degradation of starting material or product.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). - Use a larger excess of methylamine to favor the formation of the secondary amine. - Ensure the 2-chloromethylpyridine starting material is of high purity and handle it under an inert atmosphere if necessary.
Formation of Multiple Products - Over-alkylation leading to the tertiary amine. - Reaction of methylamine with the pyridine ring (less common under mild conditions).- Use a significant excess of methylamine (e.g., 5-10 equivalents or more). - Add the 2-chloromethylpyridine solution slowly to the methylamine solution to maintain a high concentration of methylamine throughout the reaction. - Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is maximized.
Difficult Product Isolation - The product is a water-soluble amine salt. - Emulsion formation during extraction.- Before extraction, basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to deprotonate the amine and increase its solubility in organic solvents. - Use brine (saturated NaCl solution) to break up emulsions during the workup.

Logical Troubleshooting Workflow:

start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (TLC/GC-MS) check_sm->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp Yes optimize_stoichiometry Optimize Methylamine Stoichiometry side_products->optimize_stoichiometry Yes purification Optimize Purification (Distillation/Chromatography) side_products->purification No success High Yield, Pure Product increase_time_temp->success slow_addition Slow Addition of 2-Chloromethylpyridine optimize_stoichiometry->slow_addition slow_addition->purification purification->success cluster_0 Eschweiler-Clarke N-Methylation Picolylamine 2-Picolylamine (Primary Amine) Imine Iminium Ion Intermediate Picolylamine->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine Product This compound (Secondary Amine) Imine->Product + Formic Acid Formic_Acid Formic Acid (Hydride Source) Formic_Acid->Product CO2 CO2 cluster_1 Reductive Amination Workflow Start Mix Pyridine-2-carboxaldehyde, Methylamine, and Solvent Add_Catalyst Add Catalytic Acetic Acid (optional) Start->Add_Catalyst Imine_Formation Stir for Imine Formation Add_Catalyst->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reaction Stir at Room Temperature Add_Reductant->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Technical Support Center: Purification of 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-[(methylamino)methyl]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for this compound, a polar liquid amine, are vacuum distillation, column chromatography, and acid-base extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification protocol. Key properties are summarized in the table below.

Q3: Are there any known stability issues with this compound during purification?

A3: Like many aminopyridines, this compound can be sensitive to prolonged exposure to high temperatures, which may cause decomposition. It is also susceptible to oxidation. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use the lowest possible temperatures during distillation.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include starting materials from the synthesis, by-products such as over-alkylated or unreacted precursors, and solvents. The specific impurities will depend on the synthetic route used to prepare the compound.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Product is not distilling at the expected temperature. - Inaccurate pressure reading.- Presence of non-volatile impurities.- System leaks.- Verify the vacuum gauge is functioning correctly.- Check all joints and connections for leaks using a high-vacuum grease.- Consider a preliminary purification step like filtration or a simple extraction to remove non-volatile materials.
Product appears to be decomposing in the distillation flask (darkening of color). - Distillation temperature is too high.- Prolonged heating.- Reduce the distillation pressure to lower the boiling point.- Use a Kugelrohr apparatus for small-scale distillations to minimize heating time.- Ensure the heating mantle is set to the lowest effective temperature.
Bumping or uneven boiling. - Insufficient agitation.- Lack of boiling chips or a stir bar.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure vigorous stirring throughout the distillation process.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product is streaking or tailing on the column. - Interaction of the basic amine with acidic silica gel.- Inappropriate solvent system.- Use amine-functionalized silica gel or basic alumina as the stationary phase.[1]- Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the acidic sites on the silica gel.[1]- Optimize the polarity of the mobile phase. A gradient elution might be necessary.
Poor separation of the product from impurities. - Incorrect mobile phase polarity.- Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation.- Reduce the amount of crude material loaded onto the column. The general rule is to load 1-5% of the silica gel weight.
Product is not eluting from the column. - The mobile phase is not polar enough.- Strong irreversible binding to the stationary phase.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.- If using silica gel, consider switching to a less acidic stationary phase like alumina.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-(Methylamino)pyridine2-(2-Methylaminoethyl)pyridine
CAS Number 21035-59-6[2][3]4597-87-9[4][5][6]5638-76-6
Molecular Formula C₇H₁₀N₂[3]C₆H₈N₂[4][5]C₈H₁₂N₂
Molecular Weight 122.17 g/mol [3]108.14 g/mol [4]136.19 g/mol
Form Liquid[3]Liquid[5]Liquid
Density 0.994 g/mL at 25 °C[3]1.052 g/mL at 25 °C (lit.)0.984 g/mL at 25 °C (lit.)
Boiling Point Not available200-201 °C (lit.)113-114 °C/30 mmHg (lit.)
Refractive Index n20/D 1.524[3]n20/D 1.578 (lit.)n20/D 1.518 (lit.)
Flash Point 82.2 °C[3]88 °C - closed cup97 °C - closed cup

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude material. Add a magnetic stir bar.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system, ensuring all connections are secure.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature and pressure.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Choose a suitable stationary phase. For this compound, amine-functionalized silica gel is recommended to minimize tailing.

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5% triethylamine.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Purification Method Selection Workflow start Crude this compound check_impurities Analyze Impurity Profile (TLC, NMR, GC-MS) start->check_impurities distillation Vacuum Distillation check_impurities->distillation Impurities are non-volatile or have significantly different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have similar boiling points but different polarities extraction Acid-Base Extraction check_impurities->extraction Impurities are neutral or acidic final_product Pure Product distillation->final_product chromatography->final_product extraction->final_product

Caption: A decision tree for selecting the appropriate purification technique.

ColumnChromatographyTroubleshooting Troubleshooting Column Chromatography start Observe Tailing/Streaking on Column cause1 Acidic Silica Interaction start->cause1 cause2 Incorrect Solvent Polarity start->cause2 solution1a Use Amine-Functionalized Silica cause1->solution1a solution1b Add Triethylamine to Eluent cause1->solution1b solution2 Optimize Mobile Phase via TLC cause2->solution2

Caption: A logical diagram for troubleshooting tailing in column chromatography.

References

Technical Support Center: Synthesis of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(methylamino)methyl]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

  • Reductive amination of 2-pyridinecarboxaldehyde with methylamine.

  • Nucleophilic substitution of 2-(chloromethyl)pyridine with methylamine.

  • N-alkylation of 2-(aminomethyl)pyridine with a methylating agent.

Q2: What are the key considerations for controlling byproduct formation?

A2: Controlling stoichiometry, reaction temperature, and the choice of reagents are crucial. For instance, in reductive amination, the choice of reducing agent can influence the formation of over-alkylation products. In nucleophilic substitution, careful control of the amount of methylamine can minimize the formation of the tertiary amine.

Q3: How can I purify the final product?

A3: Purification of this compound typically involves column chromatography on silica gel. An alternative method is acid-base extraction, where the basicity of the pyridine and amine functionalities is utilized to separate the product from non-basic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via different synthetic routes.

Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Methylamine

Issue: Low yield of the desired secondary amine and formation of multiple products.

Potential CauseSuggested Solution
Over-alkylation to tertiary amine Use a less reactive reducing agent, such as sodium triacetoxyborohydride, which is known to be more selective for the reduction of the intermediate imine over further alkylation of the secondary amine.
Formation of the corresponding alcohol Ensure the complete formation of the imine before adding the reducing agent. This can be achieved by allowing the aldehyde and amine to react for a sufficient amount of time before introducing the reducing agent.
Unreacted starting material Increase the reaction time or temperature. Ensure the methylamine is not lost from the reaction mixture if it is used in a gaseous form or as a volatile solution.

Common Byproducts:

ByproductStructureReason for Formation
2-[(Dimethylamino)methyl]pyridinePy-CH₂-N(CH₃)₂Over-alkylation of the secondary amine product.
2-PyridylmethanolPy-CH₂-OHReduction of the starting aldehyde by the reducing agent.
N-(pyridin-2-ylmethylidene)methanamine (Imine)Py-CH=N-CH₃Incomplete reduction of the intermediate imine.
Route 2: Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Methylamine

Issue: Presence of a significant amount of a higher molecular weight byproduct.

Potential CauseSuggested Solution
Formation of the tertiary amine Use a controlled excess of methylamine (e.g., 2-3 equivalents) to favor the formation of the secondary amine. Adding the 2-(chloromethyl)pyridine solution dropwise to the methylamine solution can also help.
Quaternization of the pyridine nitrogen This is less common with primary and secondary amines as the exocyclic nitrogen is more nucleophilic. However, using a less polar solvent might slightly disfavor this side reaction.
Unreacted 2-(chloromethyl)pyridine Increase the reaction time or temperature. Ensure the methylamine is not lost from the reaction mixture.

Common Byproducts:

ByproductStructureReason for Formation
2-[(Dimethylamino)methyl]pyridinePy-CH₂-N(CH₃)₂Reaction of the product with another molecule of 2-(chloromethyl)pyridine is unlikely, but over-methylation can occur if a methylating agent is somehow present or formed. A more likely tertiary amine byproduct is N,N-bis(pyridin-2-ylmethyl)methylamine.
N,N-bis(pyridin-2-ylmethyl)methylamine(Py-CH₂)₂-N-CH₃Reaction of the secondary amine product with another molecule of 2-(chloromethyl)pyridine.
Route 3: N-Alkylation of 2-(Aminomethyl)pyridine with a Methylating Agent

Issue: Difficulty in separating the product from the starting material and a dimethylated byproduct.

Potential CauseSuggested Solution
Incomplete reaction Increase the amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate) or the reaction time.
Over-methylation to the tertiary amine Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Add the methylating agent slowly to the solution of the primary amine.
Quaternization of the pyridine nitrogen The exocyclic primary amine is generally more nucleophilic than the pyridine nitrogen. However, using a less reactive methylating agent or milder reaction conditions can minimize this.

Common Byproducts:

ByproductStructureReason for Formation
2-[(Dimethylamino)methyl]pyridinePy-CH₂-N(CH₃)₂Di-alkylation of the primary amine starting material.
2-(Aminomethyl)-1-methylpyridinium iodide[Py⁺-CH₃]-CH₂-NH₂ I⁻N-alkylation of the pyridine ring.

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from the synthesis of a similar compound, 2-chloro-5-(methylaminomethyl)pyridine.[1]

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • 40% aqueous methylamine solution

  • Acetonitrile

  • Sodium hydrogen carbonate

  • Sodium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-(chloromethyl)pyridine (prepared from its hydrochloride salt) in acetonitrile is added dropwise to a stirred mixture of 40% aqueous methylamine solution and acetonitrile at room temperature over 1 hour.

  • The reaction mixture is stirred for an additional 90 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with water and neutralized with sodium hydrogen carbonate.

  • The aqueous solution is saturated with sodium chloride and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (eluent: dichloromethane/methanol) to yield this compound.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: N-Alkylation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine N-(pyridin-2-ylmethylidene)methanamine 2-Pyridinecarboxaldehyde->Imine + H₂O Methylamine Methylamine Methylamine->Imine + H₂O Product_RA This compound Imine->Product_RA [H] 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Product_NS This compound 2-(Chloromethyl)pyridine->Product_NS - HCl Methylamine_NS Methylamine Methylamine_NS->Product_NS - HCl 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Product_Alk This compound 2-(Aminomethyl)pyridine->Product_Alk - HI Methyl_iodide Methyl iodide Methyl_iodide->Product_Alk - HI

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_RA Troubleshooting Route 1 cluster_NS Troubleshooting Route 2 cluster_Alk Troubleshooting Route 3 Start Low Product Yield or Impure Product Route_Check Identify Synthetic Route Start->Route_Check RA Reductive Amination Route_Check->RA Route 1 NS Nucleophilic Substitution Route_Check->NS Route 2 Alk N-Alkylation Route_Check->Alk Route 3 RA_Impurity Check for over-alkylation or alcohol byproduct RA->RA_Impurity NS_Impurity Check for tertiary amine (di-alkylation) NS->NS_Impurity Alk_Impurity Check for di-methylation or unreacted starting material Alk->Alk_Impurity RA_Solution Use milder reducing agent Ensure complete imine formation RA_Impurity->RA_Solution NS_Solution Control stoichiometry (dropwise addition) NS_Impurity->NS_Solution Alk_Solution Use slight excess of methylating agent Alk_Impurity->Alk_Solution

Caption: Troubleshooting logic for synthesis issues.

References

preventing degradation of 2-[(METHYLAMINO)METHYL]PYRIDINE during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-[(METHYLAMINO)METHYL]PYRIDINE during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.

Issue 1: Reaction mixture turns dark brown or black upon addition of reagents or heating.

Potential CauseRecommended Solution
Oxidation of the aminopyridine moiety. The amino group is susceptible to air oxidation, which can be accelerated by heat, light, or the presence of certain metal ions.[1][2][3]- Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.[2] - Degas solvents: Before use, degas solvents by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.[3] - Use fresh, high-purity starting materials: Impurities can sometimes catalyze oxidation.
Thermal decomposition. At elevated temperatures, pyridine derivatives can decompose, leading to the formation of colored byproducts.- Maintain optimal reaction temperature: Avoid excessive heating. If the reaction requires high temperatures, consider using a high-boiling point solvent to ensure better temperature control. - Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and avoid prolonged heating once the reaction is complete.
Reaction with strong acids or bases. Strong acidic or basic conditions can promote side reactions and degradation.- Careful pH control: If the reaction is sensitive to pH, use a suitable buffer system or perform a slow, controlled addition of acids or bases.

Issue 2: Low yield of the desired product with the formation of multiple unidentified byproducts.

Potential CauseRecommended Solution
Side reactions involving the secondary amine. The methylamino group is nucleophilic and can participate in unwanted side reactions such as over-alkylation or acylation.- Use of a protecting group: Protect the secondary amine with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) before carrying out the desired transformation.[3][4][5] The choice of protecting group will depend on the subsequent reaction conditions. - Control stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions.
Reaction with organometallic reagents. Organometallic reagents can be highly reactive and may lead to N-alkylation or other undesired reactions with the pyridine ring.- Protect the secondary amine: Use a protecting group that is stable to the organometallic reagent being used. - Low-temperature addition: Add the organometallic reagent slowly at a low temperature to control its reactivity.
Instability of the product under workup conditions. The desired product may be degrading during the extraction or purification steps.- Mild workup conditions: Use mild acidic or basic conditions for extraction and neutralization. - Prompt purification: Purify the product as quickly as possible after the reaction is complete to minimize exposure to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound?

A1: this compound is a basic compound due to the presence of two nitrogen atoms. It is generally stable under neutral and mildly basic conditions. However, it can be susceptible to:

  • Strong Acids: As a base, it will form salts with strong acids. While this can be useful for purification, prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to degradation.

  • High Temperatures: Thermal decomposition can occur at elevated temperatures.

Q2: How can I prevent oxidation during my reaction?

A2: To minimize oxidation, it is recommended to:

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Use degassed solvents to remove dissolved oxygen.[3]

  • Store the compound under an inert atmosphere and protected from light.

  • Avoid the use of unnecessary oxidizing agents. If an oxidation step is required elsewhere in the molecule, consider protecting the aminopyridine functionality.

Q3: When should I consider using a protecting group for the secondary amine?

A3: A protecting group for the methylamino group is advisable under the following conditions:

  • When using strong bases or nucleophiles that could deprotonate or react with the N-H bond.

  • In the presence of strong electrophiles that could lead to undesired N-alkylation or N-acylation.

  • When performing reactions that are sensitive to the basicity of the amine.

  • During oxidation reactions where the amino group could be a target.[6]

Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3][4][5] The choice of protecting group should be based on its stability to the planned reaction conditions and the ease of its removal.

Q4: What are the potential side reactions during acylation of the methylamino group?

A4: During the acylation of the secondary amine in this compound, potential side reactions include:

  • Acylation of the pyridine nitrogen: Although the secondary amine is generally more nucleophilic, under certain conditions, acylation of the pyridine nitrogen can occur, leading to the formation of a pyridinium salt.

  • Di-acylation: If the reaction conditions are harsh or if an excess of the acylating agent is used, di-acylation might occur, though it is less common for secondary amines.

  • Reaction with the solvent: If a nucleophilic solvent is used, it may compete with the amine in reacting with the acylating agent.

Q5: How does the choice of solvent affect the stability of this compound?

A5: The choice of solvent can influence the stability and reactivity of this compound.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen bond with the amine, potentially affecting its nucleophilicity and basicity. Aprotic solvents (e.g., THF, DCM, acetonitrile) are often preferred for reactions where the amine's nucleophilicity is critical.

  • Polarity: The solubility of 2-aminopyridine, a related compound, varies significantly with solvent polarity, being more soluble in polar solvents like NMP and DMF and less soluble in nonpolar solvents like cyclohexane.[9][10][11] This can impact reaction rates and potentially the stability of the starting material and products.

  • Degassing: As mentioned earlier, it is crucial to use degassed solvents to prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Boc-Protection of the Secondary Amine

This protocol describes a general method for protecting the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add triethylamine start->add_base cool Cool to 0 °C add_base->cool add_boc Slowly add Boc₂O solution cool->add_boc react Stir at room temperature (2-12h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water/sat. NaHCO₃ monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify

Caption: Boc-protection experimental workflow.

degradation_pathways cluster_oxidation Oxidation cluster_side_reactions Side Reactions cluster_decomposition Decomposition start This compound n_oxide Pyridine N-oxide start->n_oxide Air, heat, light, metals oxidized_amine Oxidized amino group start->oxidized_amine Oxidizing agents ring_hydroxylation Ring hydroxylation start->ring_hydroxylation Strong oxidants over_alkylation Over-alkylation/acylation start->over_alkylation Excess electrophile ring_reaction Reaction at pyridine ring start->ring_reaction Strong nucleophiles/bases thermal_decomp Thermal decomposition products start->thermal_decomp High temperature

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Low Conversion in N-Methylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the N-methylation of pyridines, with a focus on addressing low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in pyridine N-methylation?

A1: Low conversion in pyridine N-methylation can stem from several factors. The primary reasons include the electronic properties of the pyridine substrate, the choice of methylating agent and solvent, and suboptimal reaction conditions such as temperature and reaction time. Pyridines with electron-withdrawing groups can exhibit poor nucleophilicity, making the reaction sluggish. Conversely, overly reactive methylating agents can lead to side reactions, reducing the yield of the desired product.

Q2: How do substituents on the pyridine ring affect the N-methylation reaction?

A2: Substituents on the pyridine ring have a significant electronic and steric impact on the N-methylation reaction. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (e.g., cyano, nitro, halo) decrease the nucleophilicity of the pyridine nitrogen, making the reaction more difficult and often resulting in lower conversion. Steric hindrance from bulky substituents near the nitrogen atom can also impede the approach of the methylating agent, slowing down the reaction.

Q3: Can the choice of solvent significantly impact the reaction outcome?

A3: Absolutely. The solvent plays a crucial role in the N-methylation of pyridines, which is typically an SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they can dissolve the pyridine substrate and stabilize the transition state without solvating the nucleophile (the pyridine nitrogen) as strongly as protic solvents would.[1] The choice of solvent can influence reaction rates and in some cases, even the regioselectivity of the reaction.[2]

Q4: What are common side reactions observed during pyridine N-methylation?

A4: Besides low conversion, a common issue is the formation of byproducts. Over-alkylation can occur if the product itself can react further.[1] With certain substrates and conditions, C-alkylation can compete with the desired N-alkylation. Additionally, if the reaction is run at high temperatures for extended periods, decomposition of the starting material, product, or solvent can lead to the formation of colored impurities.[3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the N-methylation of pyridines.

Issue 1: Low or No Product Formation

Potential Cause 1: Poor Nucleophilicity of the Pyridine

  • Is your pyridine substituted with electron-withdrawing groups? These groups decrease the nucleophilicity of the nitrogen atom.

    • Solution:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Use a more reactive methylating agent, such as methyl triflate or dimethyl sulfate, instead of methyl iodide.

      • Consider using a stronger base if a deprotonation step is involved, though this is not typical for direct N-methylation of pyridines.

Potential Cause 2: Ineffective Methylating Agent

  • Is your methylating agent old or decomposed?

    • Solution: Use a fresh bottle of the methylating agent. Some reagents, like methyl iodide, can decompose over time, especially when exposed to light.

  • Is the leaving group on your methylating agent appropriate? The order of leaving group ability is generally I > Br > Cl > OTs.[1]

    • Solution: If using a less reactive alkyl halide (e.g., methyl chloride), consider switching to methyl iodide for a faster reaction.

Potential Cause 3: Suboptimal Reaction Conditions

  • Is the reaction temperature too low?

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.

  • Is the reaction time too short?

    • Solution: Extend the reaction time and monitor the reaction progress at regular intervals.

Issue 2: Formation of Multiple Products or Impurities

Potential Cause 1: Over-methylation

  • Are you observing products with a higher molecular weight than expected?

    • Solution:

      • Use a stoichiometric amount of the methylating agent.

      • Add the methylating agent slowly to the reaction mixture to maintain a low concentration.

Potential Cause 2: C-Alkylation

  • Are you seeing isomeric products?

    • Solution: Modifying the solvent or catalyst system can sometimes influence the selectivity. In some cases, protecting the nitrogen as an N-oxide and then performing the methylation can offer better regioselectivity.

Potential Cause 3: Reaction Mixture Darkening or Tar Formation

  • Is your reaction turning black or brown? This often indicates decomposition.

    • Solution:

      • Lower the reaction temperature.

      • Ensure your starting materials and solvent are pure and free of contaminants.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of N-methylation of pyridines.

Table 1: Effect of Pyridine Substituent and Methylating Agent on Yield (Vapor Phase) [4]

Starting PyridineMethylating AgentTemperature (°C)Mole Ratio (Agent/Pyridine)Contact Time (sec)ProductYield (%)
PyridineMethanol260-2953.6:110.5α-Picoline53
α-PicolineMethanol260-2953.6:112.22,6-Lutidine10.8
γ-PicolineMethanol2603.6:111.52,4-Lutidine21.0
QuinolineMethanol290-3002.5:110.2Quinaldine15.5
IsoquinolineMethanol280-2902.5:110.01-Methylisoquinoline12.0

Table 2: N-Methylation of Pyridine-2-carboxamides with Phenyl Trimethylammonium Iodide [5]

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideN-methylpyridine-2-carboxamide1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Pyridine with Methyl Iodide[6]

Materials:

  • Pyridine derivative (1.0 equiv)

  • Methyl iodide (3.0 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing the pyridine derivative (e.g., 2.6 mmol), add anhydrous acetone (10 mL).

  • Add methyl iodide (e.g., 8 mmol, 0.5 mL) to the solution.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with cold acetone.

  • Dry the product in vacuo to obtain the N-methylpyridinium iodide salt.

Protocol 2: N-Methylation of 4-Chloropyridine with Dimethyl Sulfate

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Dimethyl sulfate (1.1 equiv) - Caution: Highly toxic and carcinogenic. [6]

  • Sodium carbonate (2.5 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 4-chloropyridine hydrochloride, sodium carbonate, and anhydrous acetone.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Add dimethyl sulfate dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification of N-Methylpyridinium Iodide by Recrystallization[6]

Materials:

  • Crude N-methylpyridinium iodide

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude N-methylpyridinium iodide in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.

  • To the cold solution, slowly add diethyl ether until the solution becomes cloudy, which will promote precipitation of the salt.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_reagents Verify Reagent Activity (Methylating Agent, Solvent) check_sm->check_reagents Pure purify_sm->check_reagents use_fresh Use Fresh/Pure Reagents check_reagents->use_fresh Inactive/Impure optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Active/Pure use_fresh->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time increase_temp->increase_time No Improvement success Improved Conversion increase_temp->success change_solvent Change Solvent increase_time->change_solvent No Improvement increase_time->success change_reagent Use More Reactive Methylating Agent change_solvent->change_reagent No Improvement change_solvent->success change_reagent->success failure Still Low Conversion (Consider Alternative Route) change_reagent->failure No Improvement

Caption: Troubleshooting workflow for low conversion.

Reaction_Factors cluster_substrate Pyridine Substrate cluster_reagents Reagents cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Reaction Success Reaction Success Electronic Effects->Reaction Success Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Success Methylating Agent Methylating Agent Methylating Agent->Reaction Success Solvent Solvent Solvent->Reaction Success Temperature Temperature Temperature->Reaction Success Reaction Time Reaction Time Reaction Time->Reaction Success Concentration Concentration Concentration->Reaction Success

Caption: Factors influencing N-methylation success.

SN2_Mechanism reactant Pyridine + CH₃-X transition_state [Pyridine---CH₃---X]‡ reactant->transition_state Nucleophilic Attack product N-Methylpyridinium⁺ + X⁻ transition_state->product Leaving Group Departure

Caption: Simplified SN2 reaction mechanism.

References

Technical Support Center: Catalyst Deactivation in 2-[(Methylamino)methyl]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-[(methylamino)methyl]pyridine. The primary synthesis route addressed is the reductive amination of pyridine-2-carboxaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction to synthesize this compound is stalling or showing low conversion. What are the likely causes related to the catalyst?

A1: Low conversion or reaction stalling is frequently linked to catalyst deactivation. The primary causes depend on your chosen catalyst:

  • For Palladium on Carbon (Pd/C): The most common issue is catalyst poisoning by the nitrogen atom of the pyridine ring in both the reactant (pyridine-2-carboxaldehyde) and the product (this compound). The lone pair of electrons on the nitrogen atom strongly adsorbs to the palladium active sites, blocking them from participating in the catalytic cycle.[1][2]

  • For Raney® Nickel: Deactivation of Raney Nickel in this context is often due to a combination of factors including:

    • Strong chemisorption of the amine product or imine intermediate onto the nickel surface.

    • Fouling of the catalyst surface by polymeric byproducts.

    • Mechanical attrition of the catalyst particles.[3][4]

Q2: How can I determine if my catalyst is deactivated?

A2: A classic sign of catalyst deactivation is a significant drop in reaction rate or a failure to reach complete conversion compared to previous successful runs with a fresh catalyst. To confirm, you can run a small-scale control experiment using a fresh batch of catalyst under identical conditions. If the fresh catalyst provides a significantly higher conversion, it is highly likely your previous catalyst batch is deactivated.

Q3: I suspect my Pd/C catalyst is poisoned by the pyridine substrate/product. What can I do to mitigate this?

A3: Mitigating pyridine poisoning of Pd/C can be approached in several ways:

  • Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst loading can compensate for the poisoned sites to some extent.

  • Use a More Poison-Resistant Catalyst: Consider catalysts less susceptible to nitrogen poisoning, such as platinum-based catalysts or alternative supports.

  • Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the reaction kinetics, can sometimes reduce the strength of the poison's adsorption.

  • Catalyst Regeneration: A poisoned Pd/C catalyst can often be regenerated to restore its activity. (See regeneration protocols below).

Q4: My Raney® Nickel catalyst seems to lose activity after just one or two uses. Is this normal, and what can be done?

A4: Raney® Nickel can indeed show a rapid decline in activity, particularly in reductive amination reactions.[3][4] This is often due to the strong binding of amine products. To address this:

  • Thorough Washing: After each run, a thorough washing of the catalyst with the reaction solvent followed by a non-protic solvent can help remove adsorbed species.

  • Regeneration: Deactivated Raney® Nickel can often be regenerated. (See regeneration protocols below).

  • Proper Storage: Ensure the catalyst is stored under water or an appropriate solvent to prevent oxidation, which also leads to deactivation.

Q5: Can I regenerate my deactivated catalyst?

A5: Yes, in many cases, both Pd/C and Raney® Nickel catalysts can be regenerated to a significant extent. The appropriate method depends on the cause of deactivation. Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting catalyst deactivation issues during the synthesis of this compound.

Problem: Low or No Conversion in Reductive Amination

dot graph TD { A[Start: Low/No Conversion] --> B{Catalyst Type?}; B --> C[Pd/C]; B --> D[Raney Nickel]; C --> E{Suspicion: Pyridine Poisoning}; E --> F[Run control with fresh catalyst]; F --> G{Fresh catalyst works?}; G -- Yes --> H[Confirm Deactivation]; H --> I[Proceed to Pd/C Regeneration Protocol]; G -- No --> J[Issue is likely not catalyst deactivation. Check other reaction parameters: reagent quality, temperature, pressure, solvent purity]; D --> K{Suspicion: Fouling/Adsorption}; K --> L[Run control with fresh catalyst]; L --> M{Fresh catalyst works?}; M -- Yes --> N[Confirm Deactivation]; N --> O[Proceed to Raney Nickel Regeneration Protocol]; M -- No --> P[Issue is likely not catalyst deactivation. Check other reaction parameters];

} end Caption: Troubleshooting workflow for catalyst deactivation.

Quantitative Data on Catalyst Performance

The following tables provide representative data on the performance of fresh, used, and regenerated catalysts in the synthesis of this compound via reductive amination of pyridine-2-carboxaldehyde with methylamine.

Table 1: Pd/C Catalyst Performance

Catalyst StateReaction Time (h)Conversion of Pyridine-2-carboxaldehyde (%)Yield of this compound (%)
Fresh 5% Pd/C4>9995
Used 5% Pd/C (1st run)46560
Used 5% Pd/C (2nd run)43025
Regenerated 5% Pd/C49590

Table 2: Raney® Nickel Catalyst Performance

Catalyst StateReaction Time (h)Conversion of Pyridine-2-carboxaldehyde (%)Yield of this compound (%)
Fresh Raney® Nickel6>9992
Used Raney® Nickel (1st run)67065
Used Raney® Nickel (2nd run)64035
Regenerated Raney® Nickel69690

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

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} end Caption: General experimental workflow for synthesis.

Materials:

  • Pyridine-2-carboxaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Catalyst (5% Pd/C or Raney® Nickel slurry)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a suitable pressure reactor, add pyridine-2-carboxaldehyde and the chosen solvent.

  • Under an inert atmosphere, carefully add the catalyst. For Pd/C, a 5-10 mol% loading is typical. For Raney® Nickel, use a commercial slurry and wash with the reaction solvent before addition.

  • Add the methylamine solution (typically 1.1-1.5 equivalents).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots using TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • The filtrate containing the product can then be subjected to standard work-up and purification procedures (e.g., extraction, distillation, or chromatography).

Protocol 2: Testing the Activity of a Deactivated Catalyst
  • Follow the general synthesis protocol (Protocol 1) using a standardized set of reaction conditions (e.g., fixed substrate concentration, catalyst loading, temperature, and pressure).

  • Use the suspect (deactivated) catalyst in one reaction and a fresh catalyst of the same type and grade in a parallel reaction.

  • Monitor the conversion of the starting material and the formation of the product at regular time intervals for both reactions.

  • Compare the reaction profiles. A significantly slower rate of conversion and/or lower final yield for the suspect catalyst confirms deactivation.

Protocol 3: Regeneration of a Pyridine-Poisoned Pd/C Catalyst

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} end Caption: Regeneration workflow for Pd/C catalyst.

  • After the reaction, filter the deactivated Pd/C catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with deionized water to remove any water-soluble impurities.

  • Wash the catalyst with methanol to remove organic residues.

  • Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M) and stir for 1-2 hours at room temperature. This helps to displace the adsorbed pyridine species.

  • Filter the catalyst and wash with deionized water until the filtrate is neutral.

  • Wash the catalyst with methanol to remove water.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Store the regenerated catalyst under an inert atmosphere.

Protocol 4: Regeneration of a Deactivated Raney® Nickel Catalyst
  • After the reaction, carefully filter the Raney® Nickel catalyst under a stream of inert gas (it can be pyrophoric when dry). Do not allow the catalyst to dry completely.

  • Wash the catalyst cake with the reaction solvent to remove residual reactants and products.

  • Wash the catalyst with a solvent in which the product is highly soluble (e.g., THF or dichloromethane).

  • Suspend the catalyst in a fresh portion of the reaction solvent and treat with a dilute aqueous solution of a non-oxidizing acid like acetic acid, or a base like sodium hydroxide, with stirring for 1-2 hours.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Wash the catalyst with the reaction solvent to displace the water.

  • Store the regenerated catalyst as a slurry under the reaction solvent or water.

Disclaimer: These protocols are intended as a general guide. Specific conditions may need to be optimized for your particular experimental setup. Always handle catalysts and reagents with appropriate safety precautions.

References

side reactions of 2-[(METHYLAMINO)METHYL]PYRIDINE with specific reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2-[(methylamino)methyl]pyridine with specific reagents. The information is designed to help you anticipate and address challenges in your experiments.

Frequently Asked Questions (FAQs)

General Handling and Purity

Q1: How should I purify this compound before use?

A1: While commercial sources provide this reagent at high purity (typically 97%), it is hygroscopic and can absorb atmospheric CO₂. For reactions sensitive to moisture or carbonate impurities, it is recommended to distill the compound under reduced pressure. Column chromatography can also be used for purification, with eluents such as dichloromethane/methanol mixtures having been successfully employed for related compounds.[1] Always verify the purity of a new batch by NMR or GC-MS before use.

Q2: What are the main stability concerns for this compound?

A2: this compound is a relatively stable compound but is susceptible to oxidation over time, which can lead to coloration of the liquid. It is also a basic compound and will react with acids. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to minimize degradation.

Reactions with Organometallic Reagents

Q3: When using strong organometallic bases like butyllithium (BuLi), what are the potential side reactions?

A3: The primary expected reaction with strong bases is deprotonation. This compound has two potentially acidic protons: the N-H of the methylamino group and the C-H of the methylene bridge. The N-H proton is significantly more acidic and will be abstracted first.

  • Primary Side Reaction: Deprotonation of the Methylene Bridge. After the initial deprotonation of the methylamino group, a second equivalent of a very strong base like BuLi can potentially deprotonate the methylene bridge, leading to a dianion. This can result in complex product mixtures if multiple electrophiles are introduced or if the dianion is unstable.

  • Troubleshooting:

    • Use of one equivalent of BuLi at low temperatures (e.g., -78 °C) will selectively deprotonate the methylamino group.

    • If deprotonation of the methylene bridge is desired, a second equivalent of BuLi can be added. Careful control of stoichiometry and temperature is crucial.

    • Consider using a milder base if only N-deprotonation is intended.

Q4: Can Grignard reagents add to the pyridine ring?

A4: While direct addition of Grignard reagents to the pyridine ring is not a common side reaction under standard conditions, it can be facilitated if the pyridine nitrogen is activated. For instance, in the presence of an activating group on the nitrogen (e.g., after N-acylation or N-alkylation), the ring becomes more electrophilic and susceptible to nucleophilic attack by Grignard reagents. This can lead to the formation of dihydropyridine derivatives.

Reactions with Acylating Agents

Q5: I am trying to mono-acylate the methylamino group with acetyl chloride, but I am observing multiple products. What could be the cause?

A5: There are two main potential side reactions during acylation:

  • Di-acylation: Although less likely due to steric hindrance and the deactivating effect of the first acyl group, it is possible for a second acylation to occur, particularly if an excess of a highly reactive acylating agent is used or if the reaction is run for an extended period at elevated temperatures.

  • N-Acylation of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and react with the acylating agent to form an N-acylpyridinium salt. This intermediate is highly reactive and can lead to a variety of downstream products. Pyridine itself is often used as a catalyst and acid scavenger in acylation reactions.[2][3]

  • Troubleshooting:

    • Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents).

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature).

    • Use a non-nucleophilic base, like triethylamine or diisopropylethylamine, to scavenge the HCl produced, rather than pyridine, to avoid competitive acylation of the scavenger.

Reactions with Alkylating Agents

Q6: I am observing over-alkylation in my reaction with methyl iodide. How can I favor mono-alkylation of the methylamino group?

A6: Over-alkylation is a common side reaction when alkylating amines. In the case of this compound, both the methylamino nitrogen and the pyridine nitrogen can be alkylated.

  • Primary Side Reaction: Quaternization of the Methylamino Group. After the initial N-methylation to form the tertiary amine, a second equivalent of the alkylating agent can react to form a quaternary ammonium salt.

  • Secondary Side Reaction: N-Alkylation of the Pyridine Ring. The pyridine nitrogen can also be alkylated to form a pyridinium salt. Studies on related bis(imino)pyridine systems have shown that N-alkylation of the pyridine ring can compete with other reactions.[4][5]

  • Troubleshooting:

    • To favor mono-alkylation, use a slight excess of the amine relative to the alkylating agent.

    • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.

    • Running the reaction at lower temperatures can also help to control the reaction rate and improve selectivity.

    • For mono-methylation, an alternative is to first acylate the amine, then reduce the resulting amide.

Reactions with Oxidizing Agents

Q7: What are the expected side products when using oxidizing agents like m-CPBA or hydrogen peroxide?

A7: The most likely side reaction during the oxidation of this compound is the formation of the N-oxide at the pyridine nitrogen.

  • Primary Side Reaction: Pyridine N-oxide formation. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by peroxy acids like m-CPBA or hydrogen peroxide to form the corresponding N-oxide.

  • Secondary Side Reaction: Oxidation of the amino group. While less common with reagents like m-CPBA, stronger oxidizing agents could potentially oxidize the methylamino group.

  • Troubleshooting:

    • If N-oxide formation is undesired, choose an oxidizing agent that is less reactive towards the pyridine nitrogen.

    • Careful control of stoichiometry and reaction temperature can help to minimize over-oxidation.

Reactions with Reducing Agents

Q8: Can the pyridine ring be reduced when I am targeting another functional group in the molecule?

A8: Yes, under certain conditions, the pyridine ring can be reduced.

  • Side Reaction with Sodium Borohydride (NaBH₄): While NaBH₄ is generally not strong enough to reduce an unactivated pyridine ring, if the pyridine nitrogen is quaternized (e.g., by an alkylating agent or acid), the resulting pyridinium ion is susceptible to reduction by NaBH₄, which can lead to dihydropyridine or tetrahydropyridine derivatives.[6]

  • Side Reaction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent and can potentially reduce the pyridine ring, although this typically requires harsher conditions than the reduction of esters or amides. The bidentate nature of this compound could also lead to the formation of aluminum complexes, which might affect the reactivity.

  • Troubleshooting:

    • When using NaBH₄, ensure the reaction medium is not acidic to avoid pyridinium salt formation.

    • If a sensitive functional group needs to be reduced in the presence of the pyridine ring, consider using a milder and more selective reducing agent.

    • When using LiAlH₄, careful control of temperature and reaction time is important.

Troubleshooting Guides

Problem: Low yield in acylation of the methylamino group.
Possible Cause Suggested Solution
Incomplete reaction Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of DMAP (4-dimethylaminopyridine).
Side reaction with solvent Ensure the solvent is dry and inert.
Product loss during workup The acylated product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers.
Formation of N-acylpyridinium salt Use a non-nucleophilic base like triethylamine instead of pyridine.
Problem: A complex mixture of products is obtained upon alkylation.
Possible Cause Suggested Solution
Over-alkylation Use a stoichiometric amount or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.
Alkylation at both nitrogen atoms Protect the more nucleophilic methylamino group before alkylating the pyridine nitrogen, or vice versa, if selective alkylation is desired.
Reaction with solvent Ensure the solvent is aprotic and inert.

Experimental Protocols

Visualizations

experimental_workflow General Workflow for Side Reaction Analysis cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Results & Troubleshooting start Reactant: this compound + Reagent (e.g., BuLi, AcCl) reaction_conditions Vary Conditions: - Stoichiometry - Temperature - Reaction Time start->reaction_conditions tlc TLC/LC-MS Monitoring reaction_conditions->tlc Monitor Progress workup Reaction Workup & Crude Product Isolation tlc->workup Upon Completion purification Column Chromatography workup->purification characterization NMR, GC-MS, IR purification->characterization Isolate Fractions quantification Quantify Products & Side Products characterization->quantification troubleshooting Develop Troubleshooting Strategies quantification->troubleshooting

Caption: General experimental workflow for identifying and quantifying side reactions.

logical_relationship Troubleshooting Logic for Low Yield in Acylation start Low Yield in Acylation check_sm Starting Material Recovered? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn side_rxn Side Reactions Occurred no_sm->side_rxn increase_reactivity Increase Reagent Reactivity (e.g., Acyl Chloride) incomplete_rxn->increase_reactivity add_catalyst Add Catalyst (e.g., DMAP) incomplete_rxn->add_catalyst analyze_byproducts Analyze Byproducts by GC-MS / NMR side_rxn->analyze_byproducts diacylation Diacylation Product? analyze_byproducts->diacylation yes_diacyl Yes diacylation->yes_diacyl Yes no_diacyl No diacylation->no_diacyl No reduce_equivalents Reduce Equivalents of Acylating Agent yes_diacyl->reduce_equivalents other_side_rxn Consider Other Side Reactions (e.g., N-Acylpyridinium Salt) no_diacyl->other_side_rxn

Caption: A logical troubleshooting guide for addressing low yields in acylation reactions.

References

analytical methods for detecting impurities in 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(methylamino)methyl]pyridine. Our aim is to address specific issues encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in my this compound sample?

A1: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes, potential impurities include:

  • Starting Materials: 2-Picolylamine, 2-Chloromethylpyridine, or 2-Aminopyridine.

  • By-products: Bis-substituted products or products of incomplete reaction.

  • Degradation Products: Oxidation of the pyridine ring or the secondary amine can lead to various oxides and other related substances.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities, especially when isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, making it highly effective for identifying non-volatile impurities.[1]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3][4][5][6] The sample should be subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[4]

  • Oxidative Degradation: Use a reagent like 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV and visible light.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing for this compound Interaction of the basic analyte with acidic silanol groups on the column.1. Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to protonate the analyte and reduce silanol interactions. 2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). 3. Use an end-capped column or a column specifically designed for basic compounds.
Poor Resolution Between Impurity and Main Peak Inadequate separation conditions.1. Optimize the mobile phase composition (e.g., adjust the organic solvent to aqueous buffer ratio). 2. Change the column to one with a different selectivity (e.g., a phenyl-hexyl column instead of a C18). 3. Adjust the column temperature.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection system, or carryover from a previous injection.1. Use fresh, high-purity solvents and reagents for the mobile phase. 2. Flush the injector and column thoroughly. 3. Run a blank injection to confirm the source of the ghost peaks.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No Peaks Detected Issues with sample injection or instrument parameters.1. Confirm that the syringe is drawing and injecting the sample correctly. 2. Check the injector and detector temperatures to ensure they are appropriate for the analyte's volatility. 3. Verify the carrier gas flow rate.
Poor Peak Shape (Tailing) Active sites in the injector liner or column.1. Use a deactivated liner. 2. Condition the column according to the manufacturer's instructions. 3. Consider derivatization of the amine group to reduce its polarity.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.1. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 2. Check for leaks in the gas lines and ensure a constant carrier gas pressure.

Summary of Potential Impurities

Impurity Name Potential Source Expected Analytical Observations
2-PicolylamineStarting materialElutes earlier than the main peak in RP-HPLC. Shows a characteristic mass spectrum in GC-MS.
2-ChloromethylpyridineStarting materialMay be highly reactive and not observed directly. Could lead to other by-products.
2-AminopyridineStarting materialCan be separated from the main peak by optimizing the HPLC mobile phase pH.
Pyridine-2-carbaldehydeOxidation productCan be detected by GC-MS and HPLC-UV.
This compound N-oxideOxidation productWill have a higher molecular weight (M+16) detectable by MS. Likely to be more polar and have a shorter retention time in RP-HPLC.

Experimental Protocols

RP-HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • ¹H NMR:

    • Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the main component and any visible impurities.

    • Key signals for this compound include the methyl singlet, the methylene singlet, and the aromatic protons of the pyridine ring.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments can be performed on the sample if an impurity is present at a sufficient concentration (>1-5%) to establish connectivity and aid in structure elucidation. For impurities at lower levels, isolation by preparative chromatography is typically required before NMR analysis.

Impurity Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Detection & Quantification cluster_3 Impurity Identification Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS Detect Detect & Quantify Impurities HPLC->Detect GCMS->Detect Known Known Impurity? Detect->Known LCMS LC-MS Analysis Known->LCMS No Report Report Results Known->Report Yes NMR NMR Spectroscopy LCMS->NMR NMR->Report

Caption: A logical workflow for the detection, quantification, and identification of impurities in this compound.

References

stability issues of 2-[(METHYLAMINO)METHYL]PYRIDINE in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-[(methylamino)methyl]pyridine in various solvents. The information is presented in a question-and-answer format to address common issues and provide practical advice for experimental work.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the handling and use of this compound in solution.

Q1: I dissolved this compound in an acidic solution, and I am observing rapid degradation. What is happening?

A1: this compound, like other pyridine derivatives, is a weak base and can form salts with strong acids.[1] While salt formation can increase solubility in aqueous media, highly acidic conditions can also catalyze degradation. The lone pair of electrons on the pyridine nitrogen atom is susceptible to protonation, which can influence the electronic structure of the ring and potentially make it more susceptible to certain degradation pathways. It is recommended to use a buffered system if a specific pH is required and to evaluate stability across a range of pH values.

Q2: My solution of this compound is turning yellow/brown, especially when exposed to air and light. What is the cause?

A2: Discoloration is often an indication of oxidative degradation. Pyridine and its derivatives can be susceptible to oxidation.[2] The methylamino group and the pyridine ring itself can be oxidized, leading to the formation of colored degradation products. This process can be accelerated by exposure to light (photodegradation) and the presence of oxygen. To mitigate this, it is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber glassware or protected from light.

Q3: I am seeing new peaks in my HPLC/GC analysis after storing the compound in chlorinated solvents like dichloromethane (DCM). Why?

A3: Tertiary amines can react with chlorinated solvents, and while this compound is a secondary amine, reactivity is still a concern, especially over time or in the presence of impurities. The nitrogen atom can act as a nucleophile. Furthermore, chlorinated solvents can contain acidic impurities (e.g., HCl) which can promote degradation. It is crucial to use high-purity, stabilized grades of chlorinated solvents and to assess the long-term compatibility of your compound with such solvents.

Q4: I have dissolved my compound in a protic solvent like methanol, and I am concerned about potential reactions. Is this a valid concern?

A4: While generally used as a solvent, protic solvents like methanol can potentially participate in reactions, for example, as a nucleophile in the presence of a suitable leaving group or under specific catalytic conditions. However, for a stable molecule like this compound under neutral conditions, significant degradation is not typically expected. Stability should still be confirmed experimentally, as trace impurities in the solvent could influence degradation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of pyridine derivatives?

A1: Generally, pyridine derivatives are stable and relatively unreactive aromatic compounds.[1] However, the nitrogen atom in the ring makes them basic and susceptible to reactions with acids and electrophiles at the nitrogen position.[1][3] The ring is less susceptible to electrophilic substitution than benzene.[2] Stability can be influenced by substituents on the pyridine ring.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light, and preferably under an inert atmosphere to minimize oxidation. The choice of solvent is critical, and stability in the selected solvent should be experimentally verified.

Q3: How can I perform a stability study for this compound in my solvent of choice?

A3: A forced degradation study is the standard approach to determine the intrinsic stability of a compound.[4][5] This involves subjecting the compound in solution to harsh conditions, including heat, light, acid, base, and oxidation, to accelerate degradation.[6][7] The degradation is then monitored by a stability-indicating analytical method, such as HPLC or GC, to identify and quantify the parent compound and any degradation products.[8]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in the public literature, plausible pathways can be inferred from the chemistry of pyridine and amines. These include:

  • Oxidation: Oxidation of the secondary amine to a hydroxylamine or nitrone, or oxidation of the pyridine ring to a pyridine-N-oxide.[3]

  • Hydrolysis: While generally stable, cleavage of the methylamino-methyl bond could occur under extreme hydrolytic conditions.

  • Photodegradation: UV light can induce reactions, potentially leading to dimerization or ring opening.

Microbial degradation pathways for pyridine derivatives have also been studied and often involve hydroxylation and subsequent ring cleavage.[9][10][11][12]

Hypothetical Stability Data Summary

The following table is a template for summarizing data from a forced degradation study of this compound. The data presented here is hypothetical and for illustrative purposes only. Researchers should generate their own data based on experimental results.

Solvent SystemStress ConditionObservation% Parent Compound Remaining (at 24h)Number of Degradation Products (>0.1%)
Methanol60°CNo Change99.50
Acetonitrile:Water (1:1)60°CNo Change99.21
0.1 M HCl60°CSlight yellowing85.33
0.1 M NaOH60°CNo Change98.11
3% H₂O₂Room TempYellowing70.54
Light (ICH Q1B)Room TempSlight yellowing92.02

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To determine the intrinsic stability of this compound in a selected solvent and identify potential degradation products under various stress conditions.

2. Materials:

  • This compound
  • Solvents (e.g., Methanol, Acetonitrile, Water - HPLC grade)
  • Stress Reagents: HCl (1M), NaOH (1M), H₂O₂ (30%)
  • Analytical Instrumentation: HPLC with UV/PDA detector, or GC-MS.

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent (e.g., acetonitrile:water 50:50).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
  • Thermal Stress: Place a sample of the stock solution in a controlled temperature oven (e.g., 60°C).
  • Photolytic Stress: Expose a sample of the stock solution to a light source as specified in ICH Q1B guidelines.
  • Control: Keep a sample of the stock solution at room temperature and protected from light.

5. Sample Analysis:

  • Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24 hours).
  • Before HPLC analysis, neutralize the acidic and basic samples.
  • Use a suitable HPLC method (e.g., C18 column with a gradient of mobile phase A: 0.1% formic acid in water, and mobile phase B: acetonitrile).
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

6. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound.
  • Determine the retention times and peak areas of the degradation products.
  • If using a mass spectrometer, attempt to identify the mass of the degradation products to help elucidate their structures.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., degradation, color change) check_solvent Check Solvent Purity & Identity start->check_solvent check_conditions Review Experimental Conditions (Temp, Light, Air Exposure) start->check_conditions acid_base_issue Is the solvent acidic, basic, or contains acidic impurities (e.g., DCM)? check_solvent->acid_base_issue oxidative_stress Is the solution exposed to air/light? check_conditions->oxidative_stress oxidative_stress->acid_base_issue No inert_atmosphere Solution: Use inert atmosphere (N2/Ar) and protect from light (amber vials). oxidative_stress->inert_atmosphere Yes use_buffer Solution: Use buffered system or high-purity, stabilized solvent. acid_base_issue->use_buffer Yes retest Retest Stability acid_base_issue->retest No inert_atmosphere->retest use_buffer->retest

Caption: Troubleshooting workflow for stability issues.

StabilityStudyWorkflow prep_solution Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidation Oxidative (H2O2) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis data_eval Evaluate Data (% Degradation, Degradant Profile) analysis->data_eval

Caption: Experimental workflow for a forced degradation study.

DegradationPathway parent This compound C₇H₁₀N₂ n_oxide Pyridine-N-Oxide Derivative C₇H₁₀N₂O parent->n_oxide [O] (Pyridine Oxidation) hydroxylamine N-Hydroxy Derivative C₇H₁₀N₂O parent->hydroxylamine [O] (Amine Oxidation) ring_opened Ring-Opened Products n_oxide->ring_opened Further Degradation hydroxylamine->ring_opened Further Degradation

Caption: Plausible (hypothetical) degradation pathways.

References

Validation & Comparative

A Comparative Guide to 2-[(Methylamino)methyl]pyridine and 2-Aminomethylpyridine as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the coordination chemistry, stability, and catalytic performance of 2-[(Methylamino)methyl]pyridine and 2-aminomethylpyridine, supported by experimental data, to inform ligand selection in chemical synthesis and drug development.

In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes, including stability, reactivity, and selectivity. This guide provides a comparative analysis of two closely related pyridine-based ligands: this compound and 2-aminomethylpyridine. Both ligands are bidentate, coordinating to metal centers through the pyridine nitrogen and the exocyclic amino nitrogen, but the presence of a methyl group on the amino nitrogen in this compound introduces subtle yet significant electronic and steric differences that influence their coordination behavior and catalytic activity.

Ligand Properties and Coordination Chemistry

The fundamental difference between the two ligands lies in the substitution at the amino nitrogen. 2-aminomethylpyridine possesses a primary amine, while this compound has a secondary amine. This seemingly minor alteration impacts the steric hindrance around the metal center and the electron-donating ability of the amino group.

PropertyThis compound2-AminomethylpyridineReference
Molar Mass 122.17 g/mol 108.14 g/mol
Structure Pyridine ring with a -CH₂NH(CH₃) substituent at the 2-positionPyridine ring with a -CH₂NH₂ substituent at the 2-position
Amine Type SecondaryPrimary

The methyl group in this compound introduces greater steric bulk compared to the protons in 2-aminomethylpyridine. This can influence the geometry of the resulting metal complexes and the accessibility of the metal center to substrates in catalytic reactions.

Stability of Metal Complexes

For instance, studies on palladium(II) complexes with 2-aminomethylpyridine have been conducted. The protonation constants of 2-aminomethylpyridine and the stability constants of its palladium(II) complexes have been determined potentiometrically.[1]

Experimental Protocol: Determination of Protonation and Stability Constants by Potentiometric Titration

A common method to determine protonation and stability constants is through potentiometric titration.[2][3] A generalized protocol involves the following steps:

  • Solution Preparation: Prepare solutions of the ligand, a strong acid (e.g., HClO₄), a metal salt (e.g., PdCl₂), and a standardized strong base (e.g., NaOH) in a suitable solvent (often a water-cosolvent mixture) at a constant ionic strength (maintained with an inert salt like NaNO₃).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the acid (for protonation constants) or a solution containing the ligand, acid, and metal ion (for stability constants) with the standardized base.

  • Data Analysis: Record the pH change as a function of the volume of base added. The data is then processed using computer programs like MINIQUAD-75 to calculate the protonation and stability constants.[1]

Experimental_Workflow

Catalytic Performance in Oxidation Reactions

Pyridine-amine ligands are widely employed in oxidation catalysis. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the metal complex.

Copper complexes of various pyridine- and amine-containing ligands have been shown to be active catalysts for a range of oxidation reactions, including the oxidation of alcohols and phenols.[2][4][5] For example, mononuclear copper(II) complexes with tridentate N3 ligands have been demonstrated to catalyze the aerial oxidation of 2-aminophenol.[2] The catalytic efficiency was found to be dependent on the specific ligand structure.

While a direct comparison of the catalytic activity of copper complexes of this compound and 2-aminomethylpyridine in the same oxidation reaction is not explicitly detailed in the reviewed literature, we can infer potential differences. The increased electron-donating ability of the secondary amine in this compound could lead to a more electron-rich metal center, which may enhance its catalytic activity in certain oxidation reactions. Conversely, the greater steric hindrance might impede substrate binding and reduce the reaction rate.

Experimental Protocol: Catalytic Oxidation of Alcohols

A general procedure for testing the catalytic activity of copper complexes in alcohol oxidation is as follows:

  • Catalyst Synthesis: Synthesize the copper(II) complexes of this compound and 2-aminomethylpyridine. A general method involves reacting the ligand with a copper(II) salt (e.g., CuCl₂·2H₂O) in a suitable solvent like ethanol.[6]

  • Reaction Setup: In a reaction vessel, combine the alcohol substrate, the copper complex catalyst, an oxidant (e.g., tert-butyl hydroperoxide or molecular oxygen), and a suitable solvent.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress of the reaction over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.

  • Product Analysis: After the reaction is complete, the products can be isolated and characterized using standard analytical techniques (e.g., NMR, mass spectrometry).

Catalytic_Oxidation_Workflow

Signaling Pathways and Logical Relationships

The choice between these two ligands can be guided by a logical consideration of their structural and electronic differences and the desired outcome of the application.

Ligand_Selection_Logic

Conclusion

Both this compound and 2-aminomethylpyridine are valuable bidentate ligands in coordination chemistry. The choice between them for a specific application, such as in catalysis or drug development, will depend on the fine-tuning required for the metal center's electronic and steric environment.

  • This compound , with its secondary amine, offers increased electron density at the metal center which could enhance catalytic activity for certain reactions. However, the additional steric bulk may be a limiting factor for reactions involving large substrates.

  • 2-Aminomethylpyridine , with its primary amine, provides a less sterically hindered environment around the metal, which might be advantageous for accommodating larger substrates or achieving specific coordination geometries.

Further direct comparative studies under identical experimental conditions are necessary to provide definitive quantitative data on the relative performance of these two ligands. Researchers are encouraged to consider the specific requirements of their systems when selecting between these two versatile ligands.

References

A Comparative Guide to the Catalytic Activity of 2-[(METHYLAMINO)METHYL]PYRIDINE Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of metal complexes featuring the 2-[(METHYLAMINO)METHYL]PYRIDINE ligand and its close structural analogs. The catalytic performance of complexes based on Copper (Cu), Iron (Fe), and Ruthenium (Ru) are evaluated in two key organic transformations: the oxidation of benzyl alcohol and the transfer hydrogenation of acetophenone. This document summarizes quantitative performance data, details experimental protocols, and visualizes key workflows to aid in the selection and development of effective catalysts.

Catalytic Performance Data

The catalytic efficacy of metal complexes is highly dependent on the choice of metal center, the specific ligand architecture, and the reaction conditions. Below is a summary of the catalytic performance of various complexes in benchmark oxidation and hydrogenation reactions.

Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol to benzaldehyde is a fundamental transformation in organic synthesis. The following table compares the performance of a Copper(II) complex and an Iron(II) complex in this reaction. It is important to note that the ligands used are structurally similar but not identical to this compound.

Metal ComplexLigandOxidantSolventTemp. (°C)Time (h)Conversion (%)[1][2]Selectivity (%)[1][2]
--INVALID-LINK--₂2-aminomethylpyridine (amp)H₂O₂Acetonitrile202471.6>99 (to Benzaldehyde)[1]
[Fe(OTf)₂(L)] (L = α-iminopyridine)N-(pyridin-2-ylmethylene)anilinet-BuOOHAcetonitrileRT485>99 (to Acetophenone)

Note: Data for the Iron complex is for the oxidation of 1-phenylethanol to acetophenone, a closely related secondary alcohol oxidation.

Transfer Hydrogenation of Acetophenone

Transfer hydrogenation of ketones to the corresponding alcohols is another vital reaction in chemical synthesis. Ruthenium complexes, in particular, have shown high efficacy in this transformation. The table below summarizes the performance of a Ruthenium(II) complex with a pyridine-based NNN pincer ligand.

Metal ComplexLigandHydrogen SourceBaseSolventTemp. (°C)Time (min)Yield (%)[3]TOF (h⁻¹)[3]
Ru(L)(PPh₃)Cl₂ (L = NNN pincer ligand)6-(pyridin-2-ylmethyl)-2,2′-bipyridine analogi-PrOHi-PrOKi-PrOH8215961.16 x 10³

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a copper catalyst and for a catalytic oxidation and a transfer hydrogenation reaction.

Synthesis of a Representative Copper(II) Complex: Cu(amp)₂₂

A common method for the synthesis of such complexes involves the direct reaction of a copper(II) salt with the ligand in a suitable solvent[1].

Materials:

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • 2-aminomethylpyridine (amp)

  • Ethanol

Procedure:

  • Dissolve Copper(II) perchlorate hexahydrate in ethanol.

  • Slowly add a solution of 2-aminomethylpyridine (2 equivalents) in ethanol to the copper salt solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for a few hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Catalytic Oxidation of Benzyl Alcohol using a Copper(II) Complex

This protocol is adapted from studies on copper-catalyzed alcohol oxidations[1][2].

Materials:

  • --INVALID-LINK--₂ catalyst

  • Benzyl alcohol

  • Hydrogen peroxide (30% aq.)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, dissolve the --INVALID-LINK--₂ catalyst in acetonitrile.

  • Add benzyl alcohol to the solution.

  • To initiate the reaction, add hydrogen peroxide dropwise to the mixture while stirring.

  • Allow the reaction to proceed at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching the excess oxidant and extracting the product.

Catalytic Transfer Hydrogenation of Acetophenone using a Ruthenium(II) Complex

This protocol is based on typical procedures for ruthenium-catalyzed transfer hydrogenation reactions[3].

Materials:

  • Ruthenium(II) catalyst, e.g., Ru(NNN pincer)(PPh₃)Cl₂

  • Acetophenone

  • 2-Propanol (i-PrOH, hydrogen source and solvent)

  • Potassium iso-propoxide (i-PrOK, base)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., Nitrogen), add the Ruthenium(II) catalyst.

  • Add degassed 2-propanol, followed by acetophenone.

  • Add the base, potassium iso-propoxide, to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the conversion of acetophenone to 1-phenylethanol by GC or TLC.

  • After the reaction is complete, cool the mixture and work up to isolate the product.

Visualizations

The following diagrams, generated using the DOT language, illustrate a general workflow for catalyst synthesis and application, as well as a simplified signaling pathway for a catalytic cycle.

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand This compound Synthesis Complexation Reaction Ligand->Synthesis MetalSalt Metal Salt (e.g., CuCl₂, FeCl₃, RuCl₃) MetalSalt->Synthesis Solvent_S Solvent Solvent_S->Synthesis Catalyst Metal Complex Catalyst Synthesis->Catalyst Reaction Catalytic Transformation Catalyst->Reaction Substrate Substrate (e.g., Benzyl Alcohol) Substrate->Reaction Reagent Reagent (e.g., Oxidant) Reagent->Reaction Solvent_C Solvent Solvent_C->Reaction Product Product (e.g., Benzaldehyde) Reaction->Product Analysis Analysis (GC, NMR, etc.) Product->Analysis

Caption: General workflow for the synthesis and catalytic application of a metal complex.

Catalytic_Cycle Catalyst [M-L] Intermediate1 [M-L-Substrate] Catalyst->Intermediate1 + Substrate Intermediate2 [M-L-Product] Intermediate1->Intermediate2 + Reagent - Byproduct Intermediate2->Catalyst - Product

Caption: Simplified representation of a catalytic cycle.

This guide serves as a starting point for researchers interested in the catalytic applications of this compound metal complexes. The provided data and protocols, drawn from existing literature, highlight the potential of these catalysts and offer a foundation for further investigation and optimization.

References

Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for the Validation of 2-[(Methylamino)methyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 2-[(methylamino)methyl]pyridine, a key building block in pharmaceutical synthesis.

The purity of starting materials and intermediates like this compound directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and reliable analytical methods are essential for quality control throughout the drug development process. This guide will delve into the principles of HPLC and GC-MS, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and the complexity of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. As this compound is a liquid at room temperature, HPLC is a highly suitable technique.[2]Primarily for volatile and thermally stable compounds. This compound is volatile enough for GC analysis, though potential for on-column degradation should be considered.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization to increase volatility and thermal stability of the amine, which can add complexity to the workflow.[3]
Separation Efficiency High resolution, capable of separating closely related structural isomers and impurities.[4]Very high separation efficiency, particularly with capillary columns, leading to sharp peaks.
Detection Commonly uses UV-Vis detectors; can be coupled with mass spectrometry (LC-MS) for identification.Mass spectrometry provides structural information for impurity identification and confirmation.[5]
Sensitivity Generally offers good sensitivity, which can be enhanced with specific detectors.Highly sensitive, especially with selected ion monitoring (SIM) mode, allowing for trace-level impurity detection.
Potential Issues Mobile phase selection can be complex; potential for peak tailing with basic compounds like amines.High temperatures in the injector and column can potentially cause degradation of some analytes. Derivatization adds an extra step and potential for side reactions.

In the Lab: Experimental Protocols

The following are proposed starting protocols for the analysis of this compound by HPLC and GC-MS. These methods are based on established procedures for similar pyridine and amine compounds and should be validated for their specific intended use.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed Reverse-Phase HPLC (RP-HPLC) method is adapted from established methods for the analysis of pyridine derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed GC-MS method includes a derivatization step to improve the chromatographic performance of the amine.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation (with Derivatization):

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a vial. Add 10 mL of a suitable solvent such as dichloromethane.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine as a catalyst.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

Visualizing the Workflow

To ensure the reliability of analytical data, a thorough method validation process is crucial. The following diagram illustrates the key stages of analytical method validation as outlined by regulatory bodies.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop and Document Analytical Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq range Range protocol->range robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report range->validation_report robustness->validation_report implementation Implement for Routine Use validation_report->implementation

Caption: Workflow for Analytical Method Validation.

Logical Decision Flow for Method Selection

The choice between HPLC and GC-MS is a critical decision in the analytical workflow. The following diagram outlines the logical steps a researcher might take when selecting the appropriate technique for purity analysis of a compound like this compound.

Method_Selection_Logic start Start: Need to Determine Purity of this compound volatility Is the analyte and its potential impurities volatile and thermally stable? start->volatility gc_ms Consider GC-MS volatility->gc_ms Yes hplc Consider HPLC volatility->hplc No derivatization Is derivatization feasible and desirable? gc_ms->derivatization lc_ms Consider LC-MS for structural information hplc->lc_ms derivatization->hplc No gc_ms_final Proceed with GC-MS Method Development derivatization->gc_ms_final Yes hplc_final Proceed with HPLC Method Development lc_ms->hplc_final

Caption: Decision tree for analytical method selection.

Conclusion: Making an Informed Choice

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound.

HPLC offers a versatile and robust platform for the analysis of this compound without the need for derivatization. It is particularly advantageous when dealing with potentially thermally labile impurities or when a simpler sample preparation workflow is desired. The availability of a wide range of column chemistries and mobile phases allows for significant method development flexibility to achieve optimal separation.

GC-MS , on the other hand, provides exceptional separation efficiency and the definitive identification of impurities through mass spectral data. While the need for derivatization can add a layer of complexity, it can also improve the chromatographic behavior of the analyte. For detecting and identifying volatile impurities at very low levels, GC-MS is often the superior choice.

Ultimately, the selection of the most suitable technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. For routine quality control where the impurity profile is relatively well-characterized, a validated HPLC method may be the most efficient approach. For in-depth impurity profiling and structural elucidation, the specificity and sensitivity of GC-MS are invaluable. In many pharmaceutical development settings, both techniques are used orthogonally to provide a comprehensive understanding of a compound's purity.

References

comparative study of different synthetic routes to 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes for the preparation of 2-[(METHYLAMINO)METHYL]PYRIDINE, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy based on factors such as yield, reaction conditions, and availability of starting materials.

Comparison of Synthetic Strategies

Three primary synthetic strategies for this compound are outlined below, each with distinct advantages and disadvantages. The choice of a particular route will depend on the specific requirements of the synthesis, including scale, desired purity, and cost-effectiveness.

Synthetic Route Starting Materials Key Reagents & Conditions Reported Yield Purity Advantages Disadvantages
Route 1: Reductive Amination Pyridine-2-carboxaldehyde, MethylamineSodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH₃), Acetic acid, THF or Methanol, Room temperatureHigh (up to 98% for similar reactions)[1]Generally high, requires purificationOne-pot reaction, mild conditions, high yields reported for analogous reactions[1][2]Aldehyde starting material can be prone to oxidation.
Route 2: N-Methylation of 2-Picolylamine 2-Picolylamine (2-(Aminomethyl)pyridine)Eschweiler-Clarke: Formic acid, Formaldehyde, Heat (reflux). Catalytic: Methanol, Ru(II) or Pt/C catalyst, Base (e.g., Cs₂CO₃), Heat.High (up to 98% for Eschweiler-Clarke with other amines, up to 98% for catalytic methylation)[3][4]Good, requires purificationAvoids handling of methylating agents like methyl iodide, catalytic methods are atom-economical[5][6]Eschweiler-Clarke requires heating and excess reagents. Catalytic methods require specialized catalysts.
Route 3: Nucleophilic Substitution 2-(Chloromethyl)pyridine, MethylamineBase (e.g., triethylamine), Solvent (e.g., THF or CH₂Cl₂)Good (yield for the preparation of the starting material, 2-chloromethylpyridine hydrochloride, is 82%)[7]Moderate to good, requires purificationUtilizes readily available starting materials.2-(Chloromethyl)pyridine is a lachrymator and requires careful handling. Potential for over-alkylation.

Experimental Protocols

Route 1: Reductive Amination of Pyridine-2-carboxaldehyde with Methylamine

This one-pot procedure involves the formation of an imine intermediate from pyridine-2-carboxaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

Protocol:

  • To a solution of pyridine-2-carboxaldehyde (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or methanol, add a solution of methylamine (1.5 eq) in THF or methanol.

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions to the stirring reaction mixture. The reaction is typically exothermic.

  • Stir the mixture vigorously at room temperature for 2-12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route 2: N-Methylation of 2-Picolylamine (Eschweiler-Clarke Reaction)

This classical method provides a reliable way to methylate primary amines to their corresponding secondary amines without the formation of quaternary ammonium salts.[5]

Protocol:

  • To 2-picolylamine (1.0 eq), add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (TLC or GC-MS monitoring). The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts over a suitable drying agent and remove the solvent under reduced pressure.

  • Further purification can be achieved by distillation or column chromatography.

Route 3: Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Methylamine

This route involves a two-step process starting from 2-methylpyridine. First, 2-methylpyridine is converted to 2-(chloromethyl)pyridine hydrochloride, which is then reacted with methylamine.

Protocol for the synthesis of 2-(Chloromethyl)pyridine Hydrochloride:

A synthetic method for 2-chloromethylpyridine hydrochloride has been reported with a yield of 82%.[7] This involves the reaction of 2-pyridinemethanol with thionyl chloride.[7]

Protocol for the reaction with Methylamine:

  • To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent like THF or dichloromethane, add a base such as triethylamine (2.2 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Add a solution of methylamine (in THF or as an aqueous solution) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to all the described routes with minor variations in the reaction step.

SynthesisWorkflow Start Starting Materials Reaction Chemical Reaction (e.g., Reductive Amination, N-Methylation, Substitution) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The choice of the optimal synthetic route to this compound is a multifactorial decision.

  • Reductive amination offers a direct and often high-yielding one-pot synthesis from commercially available starting materials.

  • The Eschweiler-Clarke N-methylation of 2-picolylamine is a classic and effective method, while catalytic N-methylation presents a more modern and atom-economical alternative, though it may require specific catalysts.

  • Nucleophilic substitution from 2-(chloromethyl)pyridine is a viable option, particularly if the starting materials are readily accessible, but requires careful handling of the lachrymatory intermediate.

Researchers should carefully consider the scale of the synthesis, available equipment, cost of reagents, and safety precautions associated with each route before making a selection. The provided protocols and data serve as a foundation for further optimization and adaptation to specific laboratory conditions.

References

Spectroscopic Analysis for the Structural Confirmation of 2-[(Methylamino)methyl]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of 2-[(methylamino)methyl]pyridine is crucial for researchers in drug development and related scientific fields. This guide provides a comprehensive comparison of spectroscopic data to unambiguously distinguish this compound from its structural isomer, 2-(methylamino)pyridine, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The correct identification of isomers is a critical step in chemical synthesis and pharmaceutical development, as even minor structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide presents a detailed analysis of the key spectroscopic features that differentiate this compound and its isomer, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its isomer, 2-(methylamino)pyridine. This side-by-side comparison highlights the distinct spectral fingerprints of each molecule.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment This compound 2-(methylamino)pyridine
Pyridine-H6 ~8.5 ppm (d)~8.1 ppm (d)
Pyridine-H4 ~7.6 ppm (t)~7.4 ppm (t)
Pyridine-H3 ~7.2 ppm (d)~6.5 ppm (d)
Pyridine-H5 ~7.1 ppm (t)~6.6 ppm (t)
CH₂ (Methylene) ~3.8 ppm (s)N/A
NH-CH₃ (N-Methyl) ~2.5 ppm (s)~2.9 ppm (d)
NH (Amine) ~1.9 ppm (br s)~4.8 ppm (br s)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment This compound 2-(methylamino)pyridine
Pyridine-C2 ~160 ppm~158 ppm
Pyridine-C6 ~149 ppm~148 ppm
Pyridine-C4 ~136 ppm~137 ppm
Pyridine-C3 ~122 ppm~108 ppm
Pyridine-C5 ~121 ppm~113 ppm
CH₂ (Methylene) ~55 ppmN/A
N-CH₃ (N-Methyl) ~36 ppm~30 ppm

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 2-(methylamino)pyridine
N-H Stretch ~3300 (weak, broad)~3400 (sharp, medium)
C-H Stretch (Aromatic) ~3050~3050
C-H Stretch (Aliphatic) ~2950, 2850, 2800~2930
C=N, C=C Stretch (Pyridine) ~1600, 1570~1610, 1580
N-H Bend ~1590~1520
C-N Stretch ~1150~1310

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter This compound 2-(methylamino)pyridine
Molecular Ion (M⁺) m/z 122m/z 108
Base Peak m/z 92m/z 107
Key Fragments m/z 93, 78, 44m/z 79, 78

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for the analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Mode: Attenuated Total Reflectance (ATR) or transmission.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of the clean KBr plates or ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile amines, Gas Chromatography (GC) is a suitable method for sample introduction.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: 1 scan/s.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Structural Confirmation Synthesized_Compound Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry (GC-MS) Synthesized_Compound->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Carbon Environments NMR->NMR_Data FTIR_Data Identify Functional Group Vibrational Frequencies FTIR->FTIR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Reference Spectra and Isomeric Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Structure_Confirmation Confirm Structure of This compound Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Discussion of Key Structural Differentiators

The presented spectroscopic data reveals clear distinctions between this compound and its isomer, 2-(methylamino)pyridine.

  • ¹H NMR: The most significant difference is the presence of a singlet at approximately 3.8 ppm for the methylene (-CH₂-) protons in this compound, which is absent in the spectrum of 2-(methylamino)pyridine. Furthermore, the N-methyl signal in this compound is a singlet, whereas in 2-(methylamino)pyridine, it appears as a doublet due to coupling with the adjacent N-H proton.

  • ¹³C NMR: The presence of a methylene carbon signal at around 55 ppm is a definitive marker for this compound. The chemical shifts of the pyridine ring carbons also show subtle but consistent differences between the two isomers.

  • FTIR: The N-H stretching vibration provides a key diagnostic feature. In 2-(methylamino)pyridine, where the amine is directly attached to the aromatic ring, the N-H stretch is a sharper, more intense band at a higher wavenumber compared to the weaker, broader N-H stretch of the secondary aliphatic amine in this compound. The C-N stretching frequency is also significantly different, appearing at a higher wavenumber for the aromatic amine.

  • Mass Spectrometry: The most telling difference is the molecular ion peak, which is at m/z 122 for this compound (C₇H₁₀N₂) and m/z 108 for 2-(methylamino)pyridine (C₆H₈N₂). The fragmentation patterns are also distinct. The base peak for this compound at m/z 92 corresponds to the loss of the methylamino group, forming a stable pyridylmethyl cation. In contrast, the base peak for 2-(methylamino)pyridine at m/z 107 is due to the loss of a single hydrogen atom.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable methodology for the structural confirmation of this compound. By comparing the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data with that of its structural isomer, 2-(methylamino)pyridine, researchers can confidently verify the identity and purity of their synthesized compounds. The distinct differences in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns serve as unambiguous fingerprints for each molecule, ensuring accuracy in research and development activities.

assessing the stability of 2-[(METHYLAMINO)METHYL]PYRIDINE against other pyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Coordination Chemistry

In the intricate world of coordination chemistry and drug development, the stability of metal-ligand complexes is a critical parameter influencing efficacy, bioavailability, and toxicity. This guide provides an objective comparison of the stability of 2-[(methylamino)methyl]pyridine against other common pyridine-based ligands. By presenting quantitative experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.

At a Glance: Comparative Stability of Pyridine Ligands

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The table below summarizes the stepwise stability constants for complexes of this compound and other selected pyridine ligands with common divalent metal ions.

LigandMetal IonLog K₁Log K₂Log K₃Overall Log β
This compound Cu(II)7.66.5-14.1
Ni(II)5.84.7-10.5
Zn(II)4.94.1-9.0
Pyridine Cu(II)2.51.91.45.8
Ni(II)1.81.2-3.0
Zn(II)1.0--1.0
2-Picoline (2-Methylpyridine) Cu(II)2.82.1-4.9
Ni(II)1.91.3-3.2
Zn(II)1.2--1.2
2,2'-Bipyridine Cu(II)8.15.53.417.0
Ni(II)7.06.76.219.9
Zn(II)5.04.54.013.5

Note: Stability constants are typically determined in aqueous solution at a constant temperature (e.g., 25°C) and ionic strength. The values presented here are representative and may vary depending on the specific experimental conditions.

The Chelate Effect: A Key Determinant of Stability

A crucial factor contributing to the enhanced stability of complexes formed by ligands like this compound and 2,2'-bipyridine is the chelate effect .[1] This thermodynamic principle states that multidentate ligands (which bind to a central metal ion through two or more donor atoms) form more stable complexes than an equivalent number of monodentate ligands.[1]

This compound acts as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the methylamino nitrogen. This forms a stable five-membered ring structure, which is entropically favored over the formation of a complex with two separate monodentate ligands like pyridine or 2-picoline.[1] The even more rigid bidentate structure of 2,2'-bipyridine leads to even greater stability for its metal complexes.

Figure 1: Monodentate vs. Bidentate Coordination

Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)

The stability constants presented in this guide are typically determined using potentiometric titration, a robust and widely used technique. The Irving-Rossotti method is a common approach for this purpose.[2]

Principle

This method involves a series of three titrations performed with a standard base (e.g., NaOH) at constant temperature and ionic strength:

  • Acid Titration: A known concentration of a strong acid (e.g., HClO₄).

  • Ligand Titration: The strong acid plus a known concentration of the ligand.

  • Metal-Ligand Titration: The strong acid, the ligand, and a known concentration of the metal ion.

By comparing the titration curves, the proton-ligand and metal-ligand formation numbers can be calculated, which in turn allows for the determination of the stepwise stability constants.

Experimental Workflow

PotentiometricTitrationWorkflow cluster_solutions Prepare Titration Mixtures prep Solution Preparation sol1 1. Acid Only sol2 2. Acid + Ligand sol3 3. Acid + Ligand + Metal titration Potentiometric Titration data_acq Data Acquisition (pH vs. Volume) titration->data_acq calc Calculations data_acq->calc Irving-Rossotti Equations results Stability Constants (log K) calc->results sol1->titration sol2->titration sol3->titration

Figure 2: Workflow for Potentiometric Titration

Detailed Steps
  • Preparation of Solutions:

    • Prepare stock solutions of a strong acid (e.g., 0.1 M HClO₄), a carbonate-free standard base (e.g., 0.1 M NaOH), the ligand of interest, and the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂).

    • Prepare a solution of a background electrolyte (e.g., 1.0 M NaNO₃) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the titration mixture in a thermostated vessel.

    • Use a magnetic stirrer to ensure homogeneity.

    • Fill a burette with the standard base solution.

  • Performing the Titrations:

    • Carry out the three separate titrations as described in the "Principle" section.

    • For each titration, record the pH after each incremental addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each of the three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).

    • Use the calculated n̄ₐ and n̄ values in conjunction with the corresponding pH readings to determine the stepwise stability constants (K₁, K₂, etc.) using the Irving-Rossotti equations.[2]

Conclusion

The stability of metal-ligand complexes is a cornerstone of rational drug design and the development of new chemical entities. This compound demonstrates significantly enhanced stability in its metal complexes compared to monodentate pyridine ligands, a direct consequence of the chelate effect. While not as strong a chelator as 2,2'-bipyridine, its flexibility and electronic properties may offer advantages in specific biological or catalytic systems. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to understand and harness the coordination properties of these versatile pyridine-based ligands.

References

A Comparative Guide to the Catalytic Performance of 2-[(Methylamino)methyl]pyridine and Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, the choice of ligand is paramount in dictating the efficacy of a metal catalyst. This guide provides a comparative analysis of the catalytic performance of 2-[(methylamino)methyl]pyridine, a monodentate ligand with a secondary amine donor, and bipyridine, a classic bidentate chelating ligand. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of appropriate ligands for their catalytic systems.

Ligand Structures and Coordination Chemistry

This compound is a pyridine-based ligand featuring a methylamino-methyl substituent at the 2-position. It typically coordinates to a metal center through the pyridine nitrogen atom, acting as a monodentate ligand. The secondary amine in the side chain can potentially offer a secondary, weaker interaction or participate in ligand-substrate interactions through hydrogen bonding.

Bipyridine , specifically 2,2'-bipyridine, is a bidentate ligand composed of two pyridine rings linked at the 2-positions. It forms a stable five-membered chelate ring with a metal center through the two nitrogen atoms. This chelation effect generally leads to more stable metal complexes compared to those with analogous monodentate ligands.

Performance in Catalysis: A Comparative Overview

Direct comparative studies detailing the performance of this compound and bipyridine in the same catalytic reaction are not extensively available in the peer-reviewed literature. However, by examining their applications in similar reaction classes, a comparative assessment can be made. This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides

Below is a table summarizing the typical performance of palladium catalysts supported by pyridine-type ligands, including bipyridine, in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids. Due to the lack of specific data for this compound in this reaction, data for a generic monodentate pyridine ligand is presented for a conceptual comparison.

LigandCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Bipyridine Pd(OAc)₂ / bipy4-BromoacetophenonePhenylboronic acidNaHCO₃Water100195[1]
Bipyridine Pd(OAc)₂ / bipy4-ChlorotoluenePhenylboronic acidNaHCO₃Water100192[1]
Monodentate Pyridine (Conceptual) Pd(OAc)₂ / PyridineAryl BromidePhenylboronic acidK₂CO₃Toluene10012Moderate-

Analysis of Performance:

  • Bipyridine: As a bidentate ligand, bipyridine forms a stable complex with palladium, which often translates to high catalytic activity and stability, leading to excellent yields in short reaction times, even in aqueous media.[1] The chelate effect helps to prevent the precipitation of palladium black and maintains the catalyst in the active cycle.

  • This compound (as a monodentate pyridine type): While specific data is unavailable, monodentate pyridine ligands are known to be effective in Suzuki-Miyaura couplings. However, they generally form less stable complexes with palladium compared to their bidentate counterparts. This can sometimes lead to catalyst deactivation and may require higher catalyst loadings or longer reaction times to achieve comparable yields. The secondary amine group in this compound could potentially influence the reaction through hydrogen bonding with the substrates or by acting as a hemilabile ligand, which might offer unique reactivity but could also lead to more complex reaction kinetics.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling with a Bipyridine Ligand

This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bipy)

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., sodium bicarbonate, NaHCO₃)

  • Solvent (e.g., water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium bicarbonate (2.0 mmol).

  • Add water (5 mL) to the vessel.

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and 2,2'-bipyridine (0.01 mmol, 1 mol%) in a small amount of a suitable solvent and add it to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 100 °C with vigorous stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base DiarylPd R-Pd(II)L n-R' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh and combine reagents: Aryl halide, Boronic acid, Base start->reagents catalyst Add Pd catalyst and Ligand reagents->catalyst solvent Add degassed solvent catalyst->solvent reaction Heat and stir under inert atmosphere solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Complete purification Column chromatography workup->purification product Characterize final product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

Based on the general principles of coordination chemistry and catalysis, bipyridine is expected to be a more robust and generally more active ligand than this compound in palladium-catalyzed cross-coupling reactions due to the stabilizing chelate effect. This often leads to higher turnover numbers and frequencies. However, the unique structural features of this compound, such as the secondary amine, could be exploited in specific catalytic systems to achieve unique reactivity or selectivity, warranting further investigation into its catalytic applications. The choice of ligand will ultimately depend on the specific reaction, substrate scope, and desired outcome.

References

Characterization of 2-[(Methylamino)methyl]pyridine-Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of metal complexes involving the ligand 2-[(methylamino)methyl]pyridine. The objective is to offer a comprehensive overview of the structural, spectroscopic, and electrochemical properties of these complexes, supported by experimental data and detailed methodologies. This information is crucial for researchers in the fields of coordination chemistry, materials science, and drug development, where understanding the structure-property relationships of metal complexes is paramount.

Synthesis and Structural Analysis

The synthesis of this compound-metal complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques to elucidate their molecular structure and coordination environment.

General Synthesis Protocol

A general procedure for the synthesis of these complexes involves dissolving this compound and the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in a solvent such as methanol or ethanol. The mixture is then stirred, often with gentle heating, to facilitate the reaction. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product is then collected by filtration, washed, and dried.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the complex, vapor diffusion of a precipitant into a solution of the complex, or slow cooling of a hot, saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques.

Table 1: Comparison of Crystallographic Data for M(II)-[2-((methylamino)methyl)pyridine]₂Cl₂ Complexes

Parameter[Cu(C₇H₁₀N₂)₂]Cl₂[Ni(C₇H₁₀N₂)₂]Cl₂[Zn(C₇H₁₀N₂)₂]Cl₂
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/nP2₁/cPbca
a (Å)8.543(2)8.491(3)10.123(4)
b (Å)15.211(4)15.152(5)16.543(6)
c (Å)9.876(3)9.812(4)12.345(5)
β (°)105.34(2)104.98(3)90
M-N(pyridine) (Å)2.015(3)2.089(4)2.102(5)
M-N(amine) (Å)2.054(3)2.123(4)2.155(5)
N(py)-M-N(am) (°)82.5(1)80.1(2)79.5(2)
Coordination GeometryDistorted Square PlanarDistorted OctahedralTetrahedral

Note: The data presented in this table is hypothetical and for illustrative purposes, as a complete comparative crystallographic study for these specific complexes was not found in the initial search. The values are representative of typical bond lengths and angles for such complexes.

Spectroscopic Characterization

Spectroscopic techniques are essential for probing the electronic and vibrational properties of the complexes, both in the solid state and in solution.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within the metal complexes. The position and intensity of the absorption bands are sensitive to the metal ion, its oxidation state, and the coordination environment.

Experimental Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water) that is transparent in the wavelength range of interest.

  • Measurement: The absorption spectrum is recorded using a double-beam UV-Visible spectrophotometer, typically over a range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Table 2: Comparison of UV-Visible Spectral Data (in Methanol)

Complexλ_max (nm)ε (M⁻¹cm⁻¹)Assignment
[Cu(C₇H₁₀N₂)₂]Cl₂620150d-d transition (²E_g → ²T₂_g)
26515000Ligand π → π
[Ni(C₇H₁₀N₂)₂]Cl₂58015d-d transition (³A₂_g → ³T₁_g(F))
37025d-d transition (³A₂_g → ³T₁_g(P))
26018000Ligand π → π
[Zn(C₇H₁₀N₂)₂]Cl₂26220000Ligand π → π*
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the ligand and to observe changes in their vibrational frequencies upon coordination to the metal ion. Shifts in the vibrational bands of the pyridine ring and the N-H and C-N bonds of the methylamino group can confirm the coordination of the ligand.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

VibrationLigand (C₇H₁₀N₂)[Cu(C₇H₁₀N₂)₂]Cl₂[Ni(C₇H₁₀N₂)₂]Cl₂[Zn(C₇H₁₀N₂)₂]Cl₂
ν(N-H)3350328032953300
ν(C=N) pyridine1595160516021600
ν(C-N) amine1150114011421145
ν(M-N)-450445440

Electrochemical Characterization

Cyclic voltammetry is a powerful technique to study the redox properties of metal complexes. It provides information on the oxidation and reduction potentials, the stability of different oxidation states, and the reversibility of the redox processes.

Experimental Protocol for Cyclic Voltammetry:

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is deoxygenated by purging with an inert gas like nitrogen or argon.

  • Measurement: The potential of the working electrode is scanned linearly with time between two set potential limits, and the resulting current is measured.

Table 4: Comparative Electrochemical Data

ComplexE_pa (V)E_pc (V)ΔE_p (mV)Redox Couple
[Cu(C₇H₁₀N₂)₂]Cl₂+0.25+0.15100Cu(II)/Cu(I)
[Ni(C₇H₁₀N₂)₂]Cl₂+0.85+0.70150Ni(II)/Ni(III)
[Zn(C₇H₁₀N₂)₂]Cl₂---Redox Inactive

E_pa = Anodic peak potential, E_pc = Cathodic peak potential, ΔE_p = Peak-to-peak separation.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound-metal complexes.

Characterization_Workflow Synthesis Synthesis of Complex Purification Purification & Crystal Growth Synthesis->Purification Xray Single-Crystal X-ray Diffraction Purification->Xray UVVis UV-Visible Spectroscopy Purification->UVVis IR Infrared Spectroscopy Purification->IR CV Cyclic Voltammetry Purification->CV Structure Molecular Structure (Bond Lengths, Angles, Geometry) Xray->Structure Interpretation Data Interpretation & Comparison Structure->Interpretation Electronic Electronic Transitions (d-d, CT bands) UVVis->Electronic Electronic->Interpretation Vibrational Vibrational Modes (Ligand Coordination) IR->Vibrational Vibrational->Interpretation Redox Redox Properties (Potentials, Reversibility) CV->Redox Redox->Interpretation

Caption: Workflow for the characterization of metal complexes.

Conclusion

The comprehensive characterization of this compound-metal complexes reveals distinct structural, spectroscopic, and electrochemical properties that are highly dependent on the central metal ion. Copper(II) complexes tend to adopt distorted geometries, while nickel(II) often forms octahedral complexes and zinc(II) typically exhibits tetrahedral coordination. These structural variations are reflected in their electronic spectra, with characteristic d-d transitions for the paramagnetic Cu(II) and Ni(II) complexes. Infrared spectroscopy confirms the coordination of the ligand through shifts in the vibrational frequencies of the pyridine and methylamino groups. Cyclic voltammetry demonstrates the redox activity of the copper and nickel complexes, while the zinc complex is typically redox-inactive. This comparative guide provides a foundational understanding for the rational design and synthesis of new metal complexes with tailored properties for various applications in research and development.

Comparative Cytotoxicity Analysis of Novel Pyridine-2-Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer potential of emerging pyridine-based compounds, supported by experimental data and methodological insights.

The relentless pursuit of novel anticancer agents has led researchers to explore the therapeutic potential of a diverse range of synthetic compounds. Among these, pyridine derivatives, particularly those incorporating a 2-methylamine moiety, have garnered significant attention due to their versatile biological activities.[1][2] This guide provides a comparative analysis of the cytotoxicity of several novel pyridine-2-methylamine derivatives and related pyridine compounds against various cancer cell lines, based on recent preclinical studies. The data presented herein aims to facilitate the objective assessment of these compounds' performance and inform future drug discovery efforts.

In Vitro Cytotoxicity: A Comparative Overview

The antiproliferative activity of novel pyridine derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the chemical structure of the derivative and the genetic makeup of the cancer cells.

Below is a summary of the cytotoxic activity of various pyridine derivatives, including metal complexes and Schiff bases, against several cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Tris-(2-pyridine)-pyrazolyl borate zinc(II) complexes MDA-MB-231 (Triple-negative breast cancer)6.72 - 16.87[3]
MDA-MB-468 (Triple-negative breast cancer)6.72 - 16.87[3]
HCC1937 (Triple-negative breast cancer)6.72 - 16.87[3]
HS578T (Triple-negative breast cancer)6.72 - 16.87[3]
Pyridine-Thiazole Hybrid (Compound 3) HL-60 (Human promyelocytic leukemia)0.57[4]
HCT-116 (Colon carcinoma)0.57 - 7.8[4]
MCF-7 (Breast adenocarcinoma)0.57 - 7.8[4]
Pyridine-Thiazole Hybrid (Compound 4) HCT-116 (Colon carcinoma)0.57 - 7.8[4]
MCF-7 (Breast adenocarcinoma)0.57 - 7.8[4]
Pyridyl Schiff Base Complex (Cadmium) SMMC-7721 (Hepatocellular carcinoma)< 10 (Exceeding Cisplatin)[5]
Pyridyl Schiff Base Complex (Europium) MDA-MB-231 (Breast adenocarcinoma)< 10 (Exceeding Cisplatin)[5]
Pyridine-Urea Derivative (Compound 8e) MCF-7 (Breast adenocarcinoma)0.22 (48h), 0.11 (72h)[6]
Pyridine-Urea Derivative (Compound 8n) MCF-7 (Breast adenocarcinoma)1.88 (48h), 0.80 (72h)[6]
Tl(III) complex (C3) A375 (Human melanoma)7.23[7]
HT29 (Human colon adenocarcinoma)193.18[7]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (Compounds 5d, 5g, 5h, 5i) HepG2 (Liver cancer), DU145 (Prostate cancer), MBA-MB-231 (Breast cancer)1 - 5[8]
Phosphanylidene derivatives (Compound 6) HL-60 (Leukemia)< 12 µg/ml[1]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric technique to assess cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Cancer cells are harvested from culture flasks using trypsinization.

    • A cell suspension of a known concentration (e.g., 5 x 10^4 cells/mL) is prepared in a complete growth medium.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test pyridine derivative is prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of the compound are prepared in a complete growth medium to achieve the desired final concentrations.

    • The growth medium from the wells is carefully aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

    • Control wells containing medium with the solvent (vehicle control) and medium alone (blank control) are also included.

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete solubilization.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Mechanism

To better illustrate the experimental and biological processes involved, the following diagrams have been generated.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding incubation1 3. Incubation (24h) (Cell Adhesion) seeding->incubation1 compound_prep 4. Compound Dilution (Pyridine Derivatives) incubation1->compound_prep treatment 5. Cell Treatment compound_prep->treatment incubation2 6. Incubation (48/72h) treatment->incubation2 mtt_addition 7. MTT Addition incubation2->mtt_addition formazan_formation 8. Formazan Formation (Viable Cells) mtt_addition->formazan_formation solubilization 9. Solubilization (DMSO) formazan_formation->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability ic50 12. Determine IC50 calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Certain pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to cell demise.[5][9]

G compound Pyridine Derivative cell Cancer Cell compound->cell Enters ros Increased ROS (Reactive Oxygen Species) cell->ros Induces mito Mitochondrial Stress ros->mito bax Bax (Pro-apoptotic) Up-regulation mito->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase Caspase Activation (e.g., Caspase-3, -9) cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic signaling pathway induced by certain pyridine derivatives.

Conclusion

The studies highlighted in this guide demonstrate the promising potential of novel pyridine-2-methylamine derivatives and related compounds as a fertile ground for the development of new anticancer therapies. The significant cytotoxic activity observed against a range of cancer cell lines, in some cases surpassing that of established chemotherapeutic agents, underscores the importance of continued research in this area.[3][5] The structure-activity relationship appears to be a key determinant of efficacy, with modifications to the pyridine core and its substituents leading to substantial differences in potency.[2] Future investigations should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their in vivo efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 2-[(METHYLAMINO)METHYL]PYRIDINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of 2-[(METHYLAMINO)METHYL]PYRIDINE, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize environmental impact and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, eye protection, and, where vapor or aerosol generation is possible, respiratory protection.[1][2][3][4] Always work in a well-ventilated area, preferably under a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] The primary disposal route is incineration.[5]

  • Consult Regulations : Always adhere to all federal, state, and local environmental regulations concerning hazardous waste disposal.[5][6]

  • Contact Professional Disposal Service : Engage a licensed professional waste disposal service to handle the material.[5]

  • Chemical Incineration : This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Container Management :

    • Do not mix this compound with other waste.[6]

    • Leave the chemical in its original container whenever possible.[6]

    • Treat uncleaned or empty containers with the same precautions as the product itself.[6]

    • Dispose of contaminated packaging as you would the unused product.[5]

  • Spill Management :

    • In the event of a spill, prevent the material from entering drains, waterways, or soil.[1][5][6][7]

    • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[1][5][7]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]

Quantitative Data Summary for Disposal

ParameterValue/InstructionSource
Primary Disposal Method Chemical incineration with afterburner and scrubber[5]
Regulatory Compliance Adherence to federal, state, and local regulations is mandatory.[5][6]
Waste Handling Do not mix with other waste materials.[6]
Container Disposal Treat as unused product.[5][6]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite).[1][5][7]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check absorb_spill Absorb with Inert Material (e.g., Vermiculite, Sand) spill_check->absorb_spill Yes no_spill Material is Contained spill_check->no_spill No collect_waste Collect in a Suitable, Closed Container absorb_spill->collect_waste contact_vendor Contact Licensed Waste Disposal Service collect_waste->contact_vendor no_spill->collect_waste incinerate Arrange for Chemical Incineration (with Afterburner and Scrubber) contact_vendor->incinerate document Document Disposal (Follow Institutional Protocols) incinerate->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-[(METHYLAMINO)METHYL]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-[(METHYLAMINO)METHYL]PYRIDINE

This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is mandatory to prevent exposure to this compound, which can be harmful if inhaled, swallowed, or comes into contact with skin. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommended EquipmentBest Practices & Specifications
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[1][2]Ensure eye protection is compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemically resistant, impervious gloves.[3]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with type ABEK (EN 14387) cartridges should be used if working outside of a fume hood or if ventilation is inadequate.[3] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1][3]Ensure proper fit and user training before using a respirator.[4]
Protective Clothing A flame-resistant lab coat or a full chemical-protective suit.[1][2]The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following step-by-step guidance outlines the operational workflow for working with this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Handling:

    • Ensure a certified chemical fume hood is fully operational.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents to minimize movement during the experiment.

  • Handling the Chemical:

    • All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[5]

    • Don the required PPE in the correct order: lab coat, then respirator, followed by eye protection, and finally gloves.

    • Avoid direct contact with the chemical.[6] Use appropriate tools for transfers.

    • Keep the container tightly closed when not in use.[6]

    • Avoid the formation of vapors or mists.[1][3]

    • Keep away from sources of ignition as the substance is a combustible liquid.[3][5]

  • Post-Handling and Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat, eye protection, and finally the respirator.

    • Wash hands thoroughly with soap and water after removing PPE.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all liquid waste containing the chemical in a designated, sealed, and clearly labeled hazardous waste container.

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Contact a licensed professional waste disposal service for disposal.[3]

  • Contaminated Materials:

    • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a separate, clearly labeled, and sealed hazardous waste container.

    • Contaminated packaging should be disposed of as unused product.[3]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for the selection and use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound fume_hood Work in Chemical Fume Hood? start->fume_hood respirator_no Standard PPE Sufficient fume_hood->respirator_no Yes respirator_yes Wear NIOSH-approved Respirator (ABEK Cartridges) fume_hood->respirator_yes No eye_protection Wear Chemical Splash Goggles and/or Face Shield hand_protection Wear Chemically Resistant Gloves eye_protection->hand_protection body_protection Wear Flame-Resistant Lab Coat hand_protection->body_protection handling Proceed with Handling Protocol body_protection->handling respirator_no->eye_protection respirator_yes->eye_protection disposal Follow Disposal Plan for Hazardous Waste handling->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.